Calderasib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2641216-67-1 |
|---|---|
Formule moléculaire |
C32H31ClF2N6O4 |
Poids moléculaire |
637.1 g/mol |
Nom IUPAC |
19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one |
InChI |
InChI=1S/C32H31ClF2N6O4/c1-6-24(42)39-14-18(5)40(15-17(39)4)30-19-13-20(33)27-25-21(34)7-8-22(35)29(25)45-12-11-44-23-9-10-36-26(16(2)3)28(23)41(31(19)37-27)32(43)38-30/h6-10,13,16-18H,1,11-12,14-15H2,2-5H3/t17-,18+/m1/s1 |
Clé InChI |
BBIVCWWQPMOKAC-MSOLQXFVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Development of Calderasib (MK-1084): A Covalent KRAS G12C Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with mutations at codon 12 being particularly prevalent.[1][2] For decades, KRAS was considered an "undruggable" target due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites.[1][3] The discovery of a covalent binding strategy targeting a cysteine residue present in the KRAS G12C mutant protein has led to a paradigm shift in the treatment of these cancers.[1][2] Calderasib (MK-1084) is a next-generation, orally bioavailable, and selective covalent inhibitor of KRAS G12C.[1][4] Developed by Merck in collaboration with Taiho Pharmaceutical and Astex Pharmaceuticals, this compound has demonstrated promising antitumor activity in both preclinical models and clinical trials.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Discovery and Medicinal Chemistry
The development of this compound (MK-1084) was a result of a focused drug discovery effort leveraging structure-based drug design.[1][5] The journey began with the identification of a macrocyclic core structure that could be optimized for potency, selectivity, and pharmacokinetic properties.[1] Medicinal chemists utilized hypothesis-driven optimization of biopharmaceutical properties to enhance metabolic stability and overall tolerability.[1] This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of this compound as a clinical candidate.[5] The X-ray crystal structure of this compound bound to the KRAS G12C protein reveals that the acrylamide (B121943) warhead forms a covalent bond with the target cysteine-12 residue.[2] The remainder of the molecule exhibits excellent shape-complementarity within the binding pocket, leading to its high potency and selectivity.[2]
Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][6] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and persistent downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2][6]
This compound is a covalent inhibitor that selectively targets the mutant cysteine residue at position 12 of the KRAS protein.[7][8] By forming an irreversible covalent bond, this compound locks the KRAS G12C protein in its inactive, GDP-bound conformation.[7][8] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream oncogenic signaling pathways and inhibiting tumor growth.[7]
Preclinical Pharmacology
The preclinical profile of this compound established its potent and selective activity against the KRAS G12C mutation, along with favorable pharmacokinetic properties supporting oral administration.
In Vitro Activity
This compound demonstrated potent inhibition of KRAS G12C activity in biochemical and cellular assays.
| Assay Type | Metric | Value | Cell Line | Reference |
| SOS-catalyzed Nucleotide Exchange | IC50 | 1.2 nM | - | [9][10] |
| p-ERK1/2 Inhibition | IC50 | 9 nM | H358 | [9][10] |
In Vivo Efficacy and Pharmacokinetics
In vivo studies in mouse xenograft models confirmed the antitumor efficacy of this compound.
| Animal Model | Dosing | Outcome | Reference |
| MiaPaCa-2 Xenograft | 10-30 mg/kg, p.o. daily for 14 days | Exhibited antitumor efficacy | [9][11] |
| Patient-Derived Xenografts (LU2512, LU2529) | 30 mg/kg, p.o. daily | Demonstrated excellent efficacy | [10] |
Pharmacokinetic studies in mice revealed good oral bioavailability and a favorable residence time.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 61% | Mouse | [9][11] |
| Plasma Clearance | 22 mL/min/kg | Mouse | [9][11] |
| Mean Residence Time (MRT) | 1.1 h | Mouse | [9][11] |
Clinical Development
This compound is being evaluated in the multicenter, open-label, Phase 1 KANDLELIT-001 clinical trial (NCT05067283) as both a monotherapy and in combination with other anticancer agents in patients with advanced solid tumors harboring the KRAS G12C mutation.[12][13]
Clinical Efficacy
The KANDLELIT-001 study has demonstrated encouraging antitumor activity for this compound, both as a monotherapy and in combination therapies.
Monotherapy in Solid Tumors (Arm 1) [14]
| Endpoint | Value (n=55) | 95% CI |
| Objective Response Rate (ORR) | 29% | 18%-43% |
| Disease Control Rate (DCR) | 82% | - |
| Median Time to Response | 1.4 months | 1.2-6.2 months |
Combination Therapy in Non-Small Cell Lung Cancer (NSCLC) (Arm 2) [14] MK-1084 + Pembrolizumab (KEYTRUDA®) in treatment-naive patients
| Endpoint | Value (n=27) | 95% CI |
| Objective Response Rate (ORR) | 70% | 50%-86% |
| Disease Control Rate (DCR) | 85% | - |
| Median Time to Response | 1.4 months | 1.2-4.2 months |
Combination Therapy in Colorectal Cancer (CRC) [15]
| Treatment Arm | ORR | DCR | Median DOR |
| MK-1084 Monotherapy | 38% | 83% | 7.1 months |
| MK-1084 + Cetuximab | 46% | 92% | 10.8 months |
| MK-1084 + Cetuximab + Chemotherapy | 38% | 93% | Not Reached |
Safety and Tolerability
Across all arms of the KANDLELIT-001 study, this compound has shown a manageable safety profile.[12][13]
| Treatment Arm | Treatment-Related Adverse Events (TRAEs) |
| MK-1084 Monotherapy (n=71) | 58% |
| MK-1084 + KEYTRUDA (n=68) | 94% |
| MK-1084 + KEYTRUDA + Chemotherapy (n=39) | 93% |
| MK-1084 + Cetuximab (n=39) | 95% |
| MK-1084 + Cetuximab + mFOLFOX6 (n=32) | 97% |
In the monotherapy arm, 60% of patients experienced at least one treatment-related adverse event, with 7% being grade 3 and 2% being grade 4.[14] No dose-limiting toxicities (DLTs) were observed in the monotherapy arm.[14] In the combination arm with pembrolizumab, 87% of patients experienced one or more treatment-related AEs, with 39% being grade 3, 3% grade 4, and 3% grade 5.[14] One DLT of grade 3 increased AST and ALT was observed in a patient receiving 400 mg of MK-1084 with pembrolizumab.[14]
Future Directions
Based on the promising results from the Phase 1 study, this compound has advanced to Phase 3 clinical trials. The KANDLELIT-004 study is investigating MK-1084 in combination with KEYTRUDA for the first-line treatment of metastatic NSCLC with KRAS G12C mutation and PD-L1 expression (TPS ≥50%).[12][13] The KANDLELIT-012 study is evaluating MK-1084 in combination with cetuximab and mFOLFOX6 for the first-line treatment of locally advanced unresectable or metastatic CRC with KRAS G12C mutations.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments in the evaluation of KRAS G12C inhibitors.
KRAS G12C SOS-catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a key step in its activation.
Principle: This is a fluorescence-based assay. KRAS G12C is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The addition of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1 and an excess of unlabeled GTP initiates the exchange reaction. If the inhibitor is effective, it will lock KRAS in the GDP-bound state, preventing the release of the fluorescent GDP, and thus maintaining a high fluorescence signal.
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein
-
BODIPY-FL-GDP
-
GTP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Test compound (this compound)
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of KRAS G12C pre-incubated with BODIPY-FL-GDP to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTP to each well.
-
Immediately begin kinetic fluorescence readings or read at a fixed endpoint after a specific incubation time (e.g., 30 minutes).
-
Calculate the percentage of inhibition relative to controls (no inhibitor and no SOS1).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Phospho-ERK1/2 Inhibition Assay in H358 Cells
This cell-based assay assesses the ability of an inhibitor to block the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK1/2.
Principle: H358 is a human non-small cell lung cancer cell line with a homozygous KRAS G12C mutation. The constitutive activity of KRAS G12C in these cells leads to high basal levels of phosphorylated ERK (p-ERK). Treatment with an effective KRAS G12C inhibitor will reduce the levels of p-ERK. The amount of p-ERK can be quantified using methods like Western blotting or ELISA.
Materials:
-
H358 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
Lysis buffer
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment or ELISA kits
Procedure:
-
Seed H358 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
For Western blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. b. Block the membrane and incubate with primary antibodies against p-ERK and total ERK (as a loading control). c. Incubate with an HRP-conjugated secondary antibody. d. Add a chemiluminescent substrate and visualize the protein bands. e. Quantify the band intensities and normalize p-ERK levels to total ERK.
-
For ELISA: a. Use a commercially available p-ERK ELISA kit and follow the manufacturer's instructions.
-
Calculate the percentage of p-ERK inhibition relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of a KRAS G12C inhibitor in a mouse xenograft model.
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.
Materials:
-
KRAS G12C mutant human cancer cell line (e.g., MiaPaCa-2, H358)
-
Immunodeficient mice (e.g., nude or SCID)
-
Test compound (this compound) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Culture the cancer cells and prepare a suspension for injection.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 14-21 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion
This compound (MK-1084) is a potent and selective covalent inhibitor of KRAS G12C that has demonstrated significant promise in preclinical and early clinical studies. Its favorable pharmacokinetic profile allows for oral administration, and it has shown a manageable safety profile both as a monotherapy and in combination with other anticancer agents. The ongoing Phase 3 trials will further elucidate the role of this compound in the treatment of KRAS G12C-mutated cancers and its potential to improve outcomes for patients with these difficult-to-treat malignancies. The discovery and development of this compound represent a significant advancement in the field of targeted cancer therapy and underscore the power of structure-based drug design in tackling challenging oncogenic drivers.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 4. drughunter.com [drughunter.com]
- 5. CAS No. 2641216-67-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. MK-1084 + Pembrolizumab for Solid Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merck.com [merck.com]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. Item - Supplementary Figure S2 from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
Calderasib: A Deep Dive into the Inhibition of Downstream MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers. By irreversibly binding to the mutant cysteine residue, this compound locks KRAS G12C in an inactive GDP-bound state, effectively abrogating its ability to activate downstream signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its role in the profound and sustained inhibition of the MAPK (mitogen-activated protein kinase) signaling cascade. This document details the preclinical evidence supporting this compound's activity, presents key quantitative data in a comparative format, outlines relevant experimental protocols, and visualizes the core biological processes and workflows.
Introduction: The Challenge of Targeting KRAS
The KRAS proto-oncogene is one of the most frequently mutated genes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket for small molecules. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has paved the way for the development of a new class of targeted therapies. This compound has emerged as a promising agent in this class, demonstrating significant anti-tumor activity in preclinical models.[1]
Mechanism of Action: Covalent Inhibition of KRAS G12C
This compound's primary mechanism of action is the specific and covalent modification of the cysteine residue at position 12 of the mutant KRAS protein.[1] This irreversible binding event traps KRAS G12C in its inactive, GDP-bound conformation. In this state, KRAS is unable to engage with and activate its downstream effectors, most notably the RAF kinases, which are the entry point to the MAPK signaling pathway.
Inhibition of Downstream MAPK Signaling
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In KRAS G12C mutant cancers, this pathway is constitutively active, driving uncontrolled cell growth. This compound's inhibition of KRAS G12C leads to a robust suppression of this pathway, which can be observed through the reduced phosphorylation of key downstream kinases, MEK and ERK.
Effect on MEK Phosphorylation
While direct data on this compound's effect on MEK phosphorylation is limited in the public domain, the mechanism of action strongly implies a reduction in phosphorylated MEK (p-MEK). By preventing KRAS G12C activation, the subsequent RAF-mediated phosphorylation of MEK is inhibited. Studies with other KRAS G12C inhibitors have demonstrated this effect, and it is a critical step in shutting down the MAPK cascade.
Effect on ERK Phosphorylation
The reduction of phosphorylated ERK (p-ERK) is a key biomarker of this compound's activity. Preclinical studies have consistently shown that this compound potently inhibits the phosphorylation of ERK1/2 in KRAS G12C mutant cell lines, such as H358 non-small cell lung cancer cells.[2][3][4] This inhibition is dose-dependent and serves as a direct readout of the upstream inhibition of KRAS G12C.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Endpoint | Value | Reference |
| SOS-catalyzed Nucleotide Exchange | In vitro | IC50 | 1.2 nM | [2][3][4] |
| Phospho-ERK1/2 Inhibition | H358 (NSCLC) | IC50 | 9 nM | [2][3][4] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Animal Model | Tumor Type | Dosing | Outcome | Pharmacokinetic Parameter | Value | Reference |
| Mouse Xenograft | MiaPaCa-2 (Pancreatic) | 10-30 mg/kg, p.o. for 14 days | Tumor growth inhibition | Plasma Clearance | 22 mL/min/kg | [2][5] |
| Mouse Xenograft | LU2512, LU2529 (Patient-Derived) | 30 mg/kg QD | Excellent efficacy | Mean Residence Time (MRT) | 1.1 h | [2][4][5] |
| Oral Bioavailability | 61% | [2][5] |
Experimental Protocols
KRAS G12C Nucleotide Exchange Assay (General Protocol)
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, a process facilitated by the guanine (B1146940) nucleotide exchange factor (GEF), SOS1.
-
Reagents and Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare a solution of KRAS G12C in assay buffer.
-
Add this compound or control vehicle to the wells of the microplate.
-
Add the KRAS G12C solution to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-FL-GTP to the wells.
-
Monitor the increase in fluorescence over time as the BODIPY-FL-GTP is incorporated into KRAS G12C.
-
Calculate the rate of nucleotide exchange for each condition.
-
Determine the IC50 value of this compound by plotting the inhibition of the exchange rate against the compound concentration.
-
Phospho-ERK1/2 Western Blot in H358 Cells (Representative Protocol)
This protocol describes the detection of phosphorylated ERK1/2 in H358 cells treated with a KRAS G12C inhibitor.
-
Cell Culture and Treatment:
-
Culture H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its ability to covalently bind and inactivate this oncogenic driver leads to a profound and sustained inhibition of the downstream MAPK signaling pathway, a key mechanism for its anti-tumor activity. The quantitative data from preclinical studies demonstrate its high potency and promising in vivo efficacy. The experimental protocols provided herein offer a framework for researchers to further investigate the activity of this compound and other KRAS G12C inhibitors.
Future research will likely focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents or immunotherapies to overcome potential resistance mechanisms.
-
Biomarker Discovery: Identifying predictive biomarkers beyond the KRAS G12C mutation to better select patients who are most likely to respond to this compound treatment.
-
Clinical Development: Continued evaluation of this compound in clinical trials to establish its safety and efficacy in various cancer types.[6]
This in-depth technical guide provides a solid foundation for understanding the critical role of this compound in inhibiting downstream MAPK signaling and its potential as a valuable therapeutic agent for patients with KRAS G12C-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 5. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
- 6. The mechanism of activation of MEK1 by B-Raf and KSR1 - PMC [pmc.ncbi.nlm.nih.gov]
Calderasib: A Technical Guide to Preclinical Data and Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data and antitumor efficacy of Calderasib (MK-1084), a potent and selective covalent inhibitor of the KRAS G12C mutation. This document details the compound's mechanism of action, summarizes key in vitro and in vivo findings, and provides detailed experimental protocols for the core assays used in its preclinical evaluation.
Core Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By forming a covalent, irreversible bond, this compound locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents the subsequent activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, thereby inhibiting cancer cell proliferation and survival.
Quantitative Preclinical Data
The antitumor activity of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Guanine Nucleotide Exchange Assay | - | IC50 | 1.2 nM | [1][2] |
| Phospho-ERK1/2 Inhibition | H358 | IC50 | 9 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Duration | Outcome | Reference |
| MiaPaCa-2 (Pancreatic) | 10-30 mg/kg, p.o. | 14 days | Tumor growth inhibition | [1] |
| LU2512 (Patient-Derived) | 30 mg/kg, q.d., p.o. | Not Specified | Excellent efficacy | [2] |
| LU2529 (Patient-Derived) | 30 mg/kg, q.d., p.o. | Not Specified | Excellent efficacy | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Unit | Reference |
| Plasma Clearance | 22 | mL/min/kg | [1] |
| Mean Residence Time (MRT) | 1.1 | h | [1] |
| Oral Bioavailability | 61 | % | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory practices and the available information on this compound's preclinical assessment.
Phospho-ERK1/2 Inhibition Assay (Western Blot)
This assay quantifies the inhibition of ERK1/2 phosphorylation in KRAS G12C mutant cells following treatment with this compound.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
Complete cell culture medium
-
This compound (MK-1084)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture H358 cells in the appropriate medium until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO vehicle control for a specified duration (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay
This assay measures the effect of this compound on the viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., H358, MiaPaCa-2)
-
Complete cell culture medium
-
This compound (MK-1084)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Generate a dose-response curve and determine the IC50 value.
-
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KRAS G12C mutant cancer cells (for cell line-derived xenografts) or patient tumor tissue (for patient-derived xenografts)
-
This compound (MK-1084)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups according to the specified dosing regimen (e.g., daily oral gavage).
-
-
Tumor Measurement:
-
Measure tumor volume at regular intervals using calipers.
-
-
Endpoint:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for the this compound-treated group compared to the control group.
-
Conclusion
The preclinical data for this compound (MK-1084) demonstrate its potential as a potent and selective inhibitor of KRAS G12C. Its ability to effectively inhibit downstream signaling, reduce cancer cell viability, and suppress tumor growth in vivo provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anticancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other KRAS G12C inhibitors.
References
An In-Depth Technical Guide to the Covalent Binding of Calderasib to Cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutant, a key driver in various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its covalent interaction with the cysteine residue of the KRAS G12C protein. This document details the experimental methodologies used to characterize this binding event, presents key quantitative data, and illustrates the downstream effects on cellular signaling pathways.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, is a common driver mutation that leads to constitutive activation of the KRAS protein and downstream signaling pathways, promoting uncontrolled cell growth and proliferation. For decades, KRAS was considered an "undruggable" target. However, the discovery of a switch-II pocket and the development of covalent inhibitors that specifically target the mutant cysteine have revolutionized the therapeutic landscape for KRAS G12C-driven cancers.
This compound (MK-1084) is a next-generation, orally bioavailable, and highly selective covalent inhibitor of KRAS G12C. It forms an irreversible covalent bond with the thiol group of the cysteine at position 12 of the mutant KRAS protein, locking it in an inactive GDP-bound state. This action effectively blocks the downstream mitogen-activated protein kinase (MAPK) signaling pathway, leading to the inhibition of tumor cell proliferation.[1][2] This guide will delve into the technical details of this compound's covalent binding, the experimental evidence supporting its mechanism of action, and its therapeutic potential.
Mechanism of Action: Covalent Inhibition of KRAS G12C
This compound's mechanism of action is centered on its ability to form a stable, covalent bond with the mutant cysteine residue in KRAS G12C. This irreversible binding is highly specific to the mutant protein, sparing the wild-type KRAS. The covalent interaction is a two-step process:
-
Non-covalent Binding: this compound initially binds non-covalently to a pocket on the KRAS G12C protein, known as the switch-II pocket. This initial binding event positions the reactive moiety of this compound in close proximity to the nucleophilic thiol group of the Cys12 residue.
-
Covalent Bond Formation: Following the initial binding, a Michael addition reaction occurs between an electrophilic warhead on this compound and the thiol group of Cys12. This results in the formation of a stable, irreversible covalent bond.
This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, preventing its interaction with downstream effector proteins and thereby inhibiting the activation of pro-proliferative signaling pathways.
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies, as well as clinical trials. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Cell Line |
| IC50 | 1.2 nM | Guanine Nucleotide Exchange Assay | - |
| IC50 | 9 nM | Phospho-ERK1/2 Assay | H358 |
| IC50 | 1 to 42 nM | Cell Proliferation Assay | Various KRAS G12C cell lines |
Table 1: In Vitro Potency of this compound [1][3][4]
| Parameter | Value | Animal Model |
| Plasma Clearance (Rats) | 28 mL/min/kg | Rat |
| Mean Residence Time (Rats) | 0.7 h | Rat |
| Plasma Clearance (Dogs) | 21.5 mL/min/kg | Dog |
| Mean Residence Time (Dogs) | 1.3 h | Dog |
| Oral Bioavailability | 61% | Mouse |
Table 2: In Vivo Pharmacokinetics of this compound [4][5][6]
| Trial | Treatment Arm | Tumor Type | Objective Response Rate (ORR) |
| KANDLELIT-001 | Monotherapy (Arms 1+3) | Colorectal Cancer (CRC) | 36% (95% CI: 23-50) |
| KANDLELIT-001 | + Cetuximab (Arm 5) | Colorectal Cancer (CRC) | 50% (95% CI: 32-68) |
| KANDLELIT-001 | + Cetuximab + mFOLFOX6 (Arm 6) | Colorectal Cancer (CRC) | 14% (95% CI: 2-43) |
Table 3: Clinical Efficacy of this compound in the KANDLELIT-001 Trial [7]
Experimental Protocols
The characterization of this compound's covalent binding and its cellular effects relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.
Mass Spectrometry for Confirmation of Covalent Binding
Mass spectrometry is a critical tool to definitively confirm the covalent modification of the KRAS G12C protein by this compound.
Objective: To verify the formation of a covalent adduct between this compound and the Cys12 residue of the KRAS G12C protein.
Protocol:
-
Protein Incubation: Incubate purified recombinant KRAS G12C protein with a molar excess of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2) for a defined period (e.g., 1-2 hours) at room temperature to allow for the covalent reaction to proceed to completion. A control sample with vehicle (e.g., DMSO) should be run in parallel.
-
Sample Preparation:
-
Remove excess, unbound inhibitor by buffer exchange using a desalting column or through precipitation of the protein followed by washing.
-
Denature the protein sample by adding a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) to prevent non-specific disulfide bond formation.
-
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC) based on their hydrophobicity.
-
Introduce the separated peptides into a mass spectrometer.
-
Acquire mass spectra of the intact peptides (MS1 scan) to identify the peptide containing the Cys12 residue.
-
Select the peptide of interest for fragmentation (MS/MS or tandem MS).
-
Analyze the fragmentation pattern to confirm the amino acid sequence and pinpoint the exact site of modification. The mass of the Cys12-containing peptide will be increased by the molecular weight of this compound, confirming the covalent adduct.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to assess the target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Objective: To demonstrate that this compound binds to and stabilizes the KRAS G12C protein in intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a KRAS G12C mutant cell line (e.g., NCI-H358) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 2-4 hours) at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRAS G12C protein in each sample using Western blotting or ELISA.
-
Plot the amount of soluble KRAS G12C as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A positive thermal shift (ΔTm), indicated by a higher Tm in the this compound-treated samples compared to the control, confirms target engagement and stabilization.
-
Western Blot for p-ERK Inhibition
Western blotting is used to measure the levels of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK pathway, to assess the functional consequences of KRAS G12C inhibition by this compound.
Objective: To quantify the dose-dependent inhibition of ERK phosphorylation by this compound in KRAS G12C mutant cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed a KRAS G12C mutant cell line (e.g., H358) in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them for SDS-polyacrylamide gel electrophoresis (SDS-PAGE) by adding Laemmli buffer and heating.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to determine the IC50 value for p-ERK inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the experimental workflows.
References
- 1. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical profiling of MK-1084, a potent and selective KRAS G12C-GDP inhibitor | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ASCO Meetings [meetings.asco.org]
Early-Phase Clinical Trial Results for Calderasib (MK-1084): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trial data for Calderasib (MK-1084), a next-generation, oral, selective, and covalent inhibitor of the KRAS G12C mutation. The information presented herein is synthesized from publicly available data, including presentations at major oncology conferences.
Introduction to this compound (MK-1084)
This compound is an investigational small molecule designed to specifically target the KRAS G12C mutation, a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3] By covalently binding to the cysteine residue of the mutated KRAS G12C protein, this compound locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[4] The early-phase clinical development of this compound is primarily focused on the KANDLELIT-001 study, a multi-arm trial evaluating its safety and efficacy as both a monotherapy and in combination with other anti-cancer agents.[1][5]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the KANDLELIT-001 Phase 1 trial (NCT05067283) as presented at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting and the 2024 European Society for Medical Oncology (ESMO) Targeted Anticancer Therapies Congress.[1][5][6][7]
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Treatment Arm | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Time to Response (TTR) |
| MK-1084 Monotherapy | Previously treated KRAS G12C+ NSCLC | 38% | - | - |
| MK-1084 + Pembrolizumab | Treatment-naïve, PD-L1 TPS ≥1% KRAS G12C+ NSCLC | 77% | 85% | 1.4 months |
| MK-1084 + Pembrolizumab + Chemotherapy | Treatment-naïve KRAS G12C+ NSCLC | 53% | - | - |
Data from various sources, including ASCO and ESMO presentations.[6][7]
Efficacy in Colorectal Cancer (CRC)
| Treatment Arm | Patient Population | Confirmed Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) |
| MK-1084 Monotherapy (Arms 1+3) | Previously treated KRAS G12C+ CRC (n=53) | 38% (95% CI, 25%-52%) | 83% (95% CI, 70%-92%) | Not Reached |
| MK-1084 + Cetuximab (Arm 5) | 1-2 prior lines of therapy for KRAS G12C+ CRC (n=34) | 46% (95% CI, 30-63%) | - | - |
| MK-1084 + Cetuximab + mFOLFOX6 (Arm 6) | 0-1 prior lines of therapy for KRAS G12C+ CRC (n=14) | 38% (95% CI, 21-58%) | 93% (95% CI, 77%-99%) | Not Reached |
Data primarily from the 2025 ASCO Annual Meeting presentation.[4][5]
Safety Summary: Treatment-Related Adverse Events (TRAEs)
| Treatment Arm | Any Grade TRAEs | Grade ≥3 TRAEs |
| MK-1084 Monotherapy | 58% - 62% | 9% |
| MK-1084 + Pembrolizumab | 94% | - |
| MK-1084 + Pembrolizumab + Chemotherapy | 93% | - |
| MK-1084 + Cetuximab | 95% - 97% | 18% |
| MK-1084 + Cetuximab + mFOLFOX6 | 90% - 97% | 25% |
Data compiled from multiple press releases and conference abstracts.[1][4][7] The most common TRAEs reported across the arms included increased AST, nausea, dermatitis acneiform, and rash.[4]
Experimental Protocols
The following is a summary of the experimental design for the KANDLELIT-001 (NCT05067283) clinical trial. This information is based on publicly available trial registration data and conference presentations.
Study Design
KANDLELIT-001 is a Phase 1, open-label, multicenter, multi-arm study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound (MK-1084) as a monotherapy and in combination with other therapies in patients with advanced solid tumors harboring the KRAS G12C mutation.[1][8]
Patient Population
Eligible patients were required to have a confirmed KRAS G12C mutation, measurable disease as per RECIST v1.1, and an ECOG performance status of 0 or 1.[4] Specific arms had additional criteria regarding prior lines of therapy and tumor type (NSCLC or CRC).[5]
Treatment Arms (Summary)
-
Arm 1 & 3 (Monotherapy): Patients with various advanced solid tumors who had received at least one prior systemic therapy were administered MK-1084 orally, with doses ranging from 25 mg to 800 mg total daily, either once or twice daily.[4][5]
-
Arm 2 (Combination with Pembrolizumab): Treatment-naïve patients with metastatic NSCLC and a PD-L1 TPS of 1% or higher received MK-1084 in combination with pembrolizumab.[6]
-
Arm 5 (Combination with Cetuximab): Patients with locally advanced unresectable or metastatic CRC with 1 or 2 prior lines of systemic therapy received MK-1084 plus cetuximab.[5]
-
Arm 6 (Combination with Cetuximab and Chemotherapy): Patients with locally advanced unresectable or metastatic CRC with 0 or 1 prior line of therapy received MK-1084 in combination with cetuximab and mFOLFOX6.[5]
Endpoints
-
Primary Endpoints: The primary objectives were to assess the safety and tolerability of MK-1084, determined by the incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and treatment discontinuations due to AEs.[4][5]
-
Secondary Endpoints: Key secondary endpoints included Objective Response Rate (ORR) and Duration of Response (DOR), as assessed by the investigator according to RECIST v1.1.[4][5]
Visualizations
Signaling Pathways
The following diagrams illustrate the KRAS G12C signaling pathway and the rationale for combination therapies.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. This compound - Merck Sharp & Dohme Corp. - AdisInsight [adisinsight.springer.com]
- 4. ASCO Meetings [meetings.asco.org]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. ASCO25: MSD’s KRAS G12C drug shows early promise in Phase I - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Calderasib (MK-1084): A Technical Guide to its Therapeutic Potential in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calderasib (MK-1084) is an investigational, orally bioavailable, potent, and selective covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation.[1][2] The KRAS G12C mutation is a key oncogenic driver in a variety of solid tumors, rendering the KRAS protein constitutively active and promoting uncontrolled cell proliferation and survival.[3][4] this compound is currently under clinical investigation as a monotherapy and in combination with other anti-cancer agents, such as the immune checkpoint inhibitor pembrolizumab, for the treatment of advanced solid tumors harboring this mutation.[1][5] This technical guide provides a comprehensive overview of the core mechanism of action, preclinical and clinical data, and relevant experimental protocols for this compound.
Core Mechanism of Action: Covalent Inhibition of KRAS G12C
This compound functions by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[5] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.[6][7] The inhibition of these pathways ultimately leads to decreased tumor cell proliferation and survival.
Quantitative Data Presentation
Preclinical Activity of this compound
| Assay Type | Metric | Value | Cell Line / Conditions |
| Biochemical Assay (SOS1-catalyzed nucleotide exchange) | IC50 | 1.2 nM | Cell-free |
| Cellular Assay (p-ERK1/2 inhibition) | IC50 | 9 nM | H358 cells |
Clinical Efficacy of this compound in Solid Tumors (NCT05067283)
Monotherapy (Arm 1) [1]
| Tumor Type | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Time to Response (months) |
| All Solid Tumors | 55 | 29% (95% CI: 18%-43%) | 82% | 1.4 |
| Colorectal Cancer (CRC) | 37 | 24% (95% CI: 12%-41%) | 78% | 2.6 |
| Non-Small Cell Lung Cancer (NSCLC) | 12 | 42% (95% CI: 15%-72%) | 83% | 1.4 |
| Other Solid Tumors | 6 | 33% (95% CI: 4%-78%) | 100% | 1.4 |
Combination with Pembrolizumab (Arm 2) [1]
| Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Time to Response (months) |
| Treatment-naïve NSCLC (PD-L1 TPS ≥1%) | 27 | 70% (95% CI: 50%-86%) | 85% | 1.4 |
Experimental Protocols
In Vitro Phospho-ERK1/2 Inhibition Assay
This protocol outlines a representative method for assessing the inhibition of ERK1/2 phosphorylation in KRAS G12C mutant cells treated with this compound.
Methodology:
-
Cell Culture: Culture KRAS G12C mutant cell lines (e.g., NCI-H358) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with the varying concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 2 hours) at 37°C.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phospho-ERK1/2:
-
ELISA-based method (e.g., AlphaScreen® SureFire™): Follow the manufacturer's protocol to quantify the levels of phosphorylated ERK1/2 in the cell lysates.[8]
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-ERK1/2 and total ERK1/2. Use a secondary antibody for detection and quantify band intensities.
-
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Preparation and Implantation: Harvest KRAS G12C mutant tumor cells (e.g., MIA PaCa-2) and resuspend them in an appropriate medium. Subcutaneously inject the cell suspension into the flank of immunodeficient mice.[6]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions regularly (e.g., twice weekly) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
Randomization and Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[7]
-
Drug Administration: Administer this compound orally at the desired dose(s) and schedule (e.g., once daily). The vehicle control group should receive the same volume of the vehicle solution.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Tumors may also be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).
Conclusion
This compound (MK-1084) has demonstrated promising preclinical and clinical activity as a selective inhibitor of KRAS G12C in various solid tumors. Its mechanism of action, involving the covalent and irreversible inhibition of the mutant KRAS protein, effectively abrogates downstream oncogenic signaling. The clinical data from the KANDLELIT-001 study, both as a monotherapy and in combination with pembrolizumab, highlight its potential as a valuable therapeutic option for patients with KRAS G12C-mutated cancers. Further clinical development and investigation into mechanisms of resistance will be crucial in defining its ultimate role in the treatment of solid tumors.
References
- 1. onclive.com [onclive.com]
- 2. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of Calderasib, a KRAS G12C Inhibitor
For Research Use Only.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive the growth of numerous cancers. The G12C mutation is one of the most common KRAS alterations, leading to a constitutively active protein that promotes uncontrolled cell proliferation and survival through downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways. Calderasib (MK-1084) is a potent and selective covalent inhibitor of KRAS G12C.[1][2][3] It forms an irreversible bond with the cysteine residue of the mutant KRAS G12C protein, locking it in an inactive state and suppressing downstream oncogenic signaling.[1][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines harboring the KRAS G12C mutation.
Mechanism of Action
This compound specifically targets the KRAS G12C mutant protein. By covalently binding to the mutant cysteine, it prevents the exchange of GDP for GTP, thereby trapping KRAS in its inactive, GDP-bound state. This inhibition blocks the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, leading to a reduction in cell proliferation and the induction of apoptosis in KRAS G12C-dependent cancer cells.[1][3][4]
Data Presentation
This compound In Vitro Activity
| Parameter | Cell Line | IC50 | Assay Type |
| SOS-catalyzed nucleotide exchange inhibition | - | 1.2 nM | Biochemical Assay |
| p-ERK1/2 Inhibition | H358 | 9 nM | Cell-based Assay |
This table summarizes key in vitro potency values for this compound.
Comparative IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Adagrasib IC50 (nM) | Sotorasib IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5 | - |
| NCI-H358 | Non-Small Cell Lung Cancer | 10 | - |
| SW837 | Colorectal Cancer | 20 | - |
| NCI-H2122 | Non-Small Cell Lung Cancer | 150 | - |
| SW1573 | Non-Small Cell Lung Cancer | - | >1000 |
| H23 | Non-Small Cell Lung Cancer | - | <100 |
This table provides reference IC50 values for other KRAS G12C inhibitors to aid in experimental design. Data for this compound across a wide range of cell lines is not yet publicly available.[5][6]
Mandatory Visualizations
References
- 1. adooq.com [adooq.com]
- 2. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Calderasib Stock Solutions in DMSO: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Calderasib (MK-1084) is a potent and selective inhibitor of the KRAS G12C mutation, a key driver in several cancers. As a crucial tool in oncology research, the accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in Dimethyl Sulfoxide (DMSO), ensuring optimal performance in various research applications.
This compound specifically and covalently binds to the cysteine residue of the KRAS G12C mutant protein. This action locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK cascade, which are critical for tumor cell proliferation and survival.[1]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₃₁ClF₂N₆O₄ |
| Molecular Weight | 637.08 g/mol |
| Appearance | White to off-white solid |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Solubility (with ultrasonic assistance) | Storage of Stock Solution |
| DMSO | 100 mg/mL (156.97 mM)[2] | -20°C for up to 1 month[2] -80°C for up to 6 months[2] |
Table 3: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO | Mass of this compound for 10 mL of DMSO |
| 1 mM | 0.637 mg | 3.185 mg | 6.37 mg |
| 5 mM | 3.185 mg | 15.925 mg | 31.85 mg |
| 10 mM | 6.37 mg | 31.85 mg | 63.7 mg |
| 50 mM | 31.85 mg | 159.25 mg | 318.5 mg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, polypropylene (B1209903) microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Ultrasonic water bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh 6.37 mg of this compound powder.
-
Dissolution: Transfer the weighed powder into a sterile amber vial. Add 1 mL of anhydrous DMSO.
-
Solubilization: Tightly cap the vial and vortex for 1-2 minutes. To ensure complete dissolution, sonicate the solution in an ultrasonic water bath for a short period.[2] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This practice minimizes freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and solvent (DMSO). Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2).
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in complete culture medium.
-
It is crucial to perform a stepwise dilution to prevent precipitation of the compound.[3]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent toxicity.[3]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium containing DMSO (vehicle control) and medium only (no-cell control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
References
Application Notes and Protocols for Measuring Calderasib IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. It functions by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive GDP-bound state. This action inhibits downstream signaling through the MAPK and PI3K-AKT pathways, thereby suppressing cancer cell proliferation and survival.[1] The accurate determination of this compound's half-maximal inhibitory concentration (IC50) is crucial for its preclinical and clinical development. These application notes provide detailed protocols for three key in vitro assays to measure the IC50 of this compound: a biochemical assay to assess its direct inhibitory effect on nucleotide exchange, a cell-based assay to measure the inhibition of downstream signaling, and a cell proliferation assay to determine its anti-cancer efficacy.
Data Presentation
The following tables summarize the quantitative data for this compound's IC50 values obtained from various in vitro assays.
Table 1: Biochemical and Cell-Based IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Guanine Nucleotide Exchange Assay | KRAS G12C | 1.2 nM | [2] |
| Phospho-ERK1/2 Assay | NCI-H358 (KRAS G12C) | 9 nM | [2] |
Table 2: Cell Proliferation IC50 Values for this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 Value Range | Reference |
| Various KRAS G12C Cell Lines | Non-Small Cell Lung Cancer, Colorectal Cancer, Pancreatic Cancer | 1 - 42 nM | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Potent Inhibition (IC50 within 1-42 nM range) | [3] |
| NCI-H358 | Non-Small Cell Lung Cancer | Potent Inhibition (IC50 within 1-42 nM range) | [3] |
Note: this compound has been shown to be insensitive in cell lines with wild-type KRAS.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflows for the described IC50 determination assays.
References
Application Notes and Protocols for Calderasib Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical in vivo efficacy studies of Calderasib, a selective KRAS G12C inhibitor. The protocols outlined below cover the selection of appropriate animal models, detailed experimental procedures, and methods for pharmacodynamic biomarker analysis to assess target engagement and downstream signaling inhibition.
Introduction to this compound
This compound is a potent and selective inhibitor of the KRAS G12C mutant protein. It acts by covalently binding to the cysteine residue at position 12, locking the KRAS protein in an inactive GDP-bound state. This mechanism effectively blocks downstream signaling through the MAPK and PI3K/AKT pathways, leading to the inhibition of tumor cell proliferation and survival in cancers harboring the KRAS G12C mutation. Preclinical evaluation of this compound in appropriate animal models is a critical step in its development pathway to assess anti-tumor efficacy and establish a rationale for clinical investigation.
Recommended Animal Models
The selection of an appropriate animal model is crucial for the successful evaluation of this compound's efficacy. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools. Genetically engineered mouse models (GEMMs) can also provide significant insights into tumor biology and therapeutic response.[1]
Table 1: Recommended Human Cancer Cell Lines with KRAS G12C Mutation for Xenograft Studies
| Cell Line | Cancer Type | Key Characteristics |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Well-established, aggressive growth in vivo.[2] |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) - Adenocarcinoma | Epithelial morphology, widely used for KRAS G12C studies.[3][4] |
| Calu-1 | Non-Small Cell Lung Cancer (NSCLC) - Squamous Cell Carcinoma | Expresses mutant K-Ras (G12C) and is resistant to EGFR inhibitors.[5] |
Experimental Protocols
Cell Culture and Xenograft Implantation
Protocol 3.1.1: MiaPaCa-2 Subcutaneous Xenograft Model [6][7]
-
Cell Culture: Culture MiaPaCa-2 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Implantation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the right flank of 6-8 week old female athymic nude mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[7]
Protocol 3.1.2: NCI-H358 Subcutaneous Xenograft Model [8]
-
Cell Culture: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Preparation for Implantation: Prepare a cell suspension in a similar manner to the MiaPaCa-2 protocol, adjusting the final concentration as needed based on pilot studies.
-
Implantation: Inject the cell suspension subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 3.1.1.
Protocol 3.1.3: Calu-1 Subcutaneous Xenograft Model [9]
-
Cell Culture: Culture Calu-1 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Preparation for Implantation: Prepare a cell suspension as previously described.
-
Implantation: Inject the cell suspension subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 3.1.1.
This compound Dosing and Administration
Protocol 3.2.1: this compound Monotherapy Dosing
-
Dosing Regimen: Based on available preclinical data, a starting dose range for this compound is 10-30 mg/kg, administered orally (p.o.) once daily.[2] The final dose should be optimized based on tolerability and efficacy in the chosen model.
-
Formulation: Formulate this compound in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³). Randomize animals into treatment and vehicle control groups.
-
Monitoring: Monitor animal body weight and overall health daily.
Tumor Growth Monitoring and Efficacy Endpoints
Protocol 3.3.1: Tumor Measurement and Data Analysis [1][10][11]
-
Measurement: Measure tumor dimensions (length and width) with digital calipers at least twice a week.[10]
-
Data Recording: Record individual tumor volumes and body weights for each animal.
-
Efficacy Parameters: Key efficacy endpoints include:
-
Tumor Growth Inhibition (TGI): Calculated as %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Tumor Growth Delay (TGD): The difference in time for tumors in the treated versus control group to reach a specific volume.
-
-
Statistical Analysis: Analyze tumor growth data using appropriate statistical methods, such as repeated measures ANOVA or mixed-effects models, to determine the significance of the treatment effect.[12][13]
Table 2: Humane Endpoints for Tumor-Bearing Mice [1][10][14]
| Parameter | Endpoint Criteria |
| Tumor Size | Tumor volume exceeding 2000 mm³ or a single dimension > 20 mm. |
| Tumor Ulceration | Presence of open, non-healing sores on the tumor surface. |
| Body Weight Loss | >20% loss of initial body weight. |
| Clinical Signs | Lethargy, hunched posture, rough coat, labored breathing, or impaired mobility. |
Pharmacodynamic (PD) Biomarker Analysis
Assessing the modulation of downstream signaling pathways is crucial to confirm the mechanism of action of this compound in vivo. The phosphorylation of ERK (p-ERK) is a key downstream biomarker of KRAS activity.
Western Blotting for p-ERK and Total ERK
Protocol 4.1.1: Tumor Tissue Lysate Preparation and Western Blotting [15][16][17][18]
-
Tumor Collection: At the end of the study or at specified time points, euthanize mice and excise tumors. Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Tissue Lysis: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[15][18]
-
Data Analysis: Quantify band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
Immunohistochemistry (IHC) for p-ERK
Protocol 4.2.1: IHC Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue [19][20][21][22][23]
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections using xylene and rehydrate through a graded series of ethanol.[23]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).[20][22]
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Antibody Incubation: Incubate sections with a primary antibody against p-ERK.
-
Detection: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody staining.
-
Counterstaining and Imaging: Counterstain with hematoxylin (B73222) and image the slides.
Combination Therapy Studies
To overcome potential resistance mechanisms, evaluating this compound in combination with other targeted agents is a rational approach.
Table 3: Potential Combination Strategies and Preclinical Dosing
| Combination Agent | Target/Pathway | Rationale | Example Preclinical Dose (Mouse) |
| Cetuximab | EGFR | Overcomes feedback activation of EGFR signaling. | 0.25 - 1 mg/mouse, intraperitoneally (i.p.), twice or three times weekly.[2][6][15][24] |
| Everolimus (B549166) | mTOR | Blocks a key downstream survival pathway. | 0.5 - 5 mg/kg, orally (p.o.), daily.[1][14][25][26][27] |
Protocol 5.1: General Design for Combination Efficacy Studies
-
Dose Finding: Determine the maximum tolerated dose (MTD) of each single agent and in combination.
-
Study Groups: Include vehicle control, this compound monotherapy, combination agent monotherapy, and the combination of this compound and the other agent.
-
Efficacy Assessment: Monitor tumor growth and other efficacy endpoints as described for monotherapy studies.
-
Pharmacodynamic Analysis: Assess target modulation for both pathways at the end of the study.
Visualizations
Signaling Pathway
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a this compound in vivo efficacy study.
Logical Relationship for Combination Therapy
Caption: Rationale for combination therapy with this compound.
References
- 1. Continuous low plasma concentrations of everolimus provides equivalent efficacy to oral daily dosing in mouse xenograft models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of pharmacokinetics with the antitumor activity of Cetuximab in nude mice bearing the GEO human colon carcinoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. Cellosaurus cell line NCI-H358 (CVCL_1559) [cellosaurus.org]
- 5. mskcc.org [mskcc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cetuximab: Preclinical Evaluation of a Monoclonal Antibody Targeting EGFR for Radioimmunodiagnostic and Radioimmunotherapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 14. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cetuximab preclinical antitumor activity (monotherapy and combination based) is not predicted by relative total or activated epidermal growth factor receptor tumor expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IHC-P protocols | Abcam [abcam.com]
- 20. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 21. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 23. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. A pharmacological rationale for improved everolimus dosing in oncology and transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Calderasib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutation, a key driver in various cancers. These application notes provide detailed protocols for the in vivo administration of this compound, primarily focusing on the oral route, which has been established in preclinical research. The provided methodologies and data aim to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action: KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that acts as a molecular switch in intracellular signaling.[1][2][3] It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a single amino acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[4] This results in the persistent stimulation of downstream pro-proliferative and survival pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][5][6]
This compound is designed to specifically target the cysteine residue of the KRAS G12C mutant. It forms a covalent bond with this residue, locking the KRAS G12C protein in its inactive, GDP-bound state.[7] This irreversible inhibition effectively blocks the downstream signaling cascades that drive tumor growth and survival.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo preclinical studies.
Table 1: In Vivo Administration and Efficacy of this compound
| Parameter | Value | Animal Model | Tumor Model | Reference |
| Administration Route | Oral (p.o.) | Mouse | MiaPaCa-2 Xenograft | [4][8][9][10][11] |
| Dosage Range | 10 - 30 mg/kg | Mouse | MiaPaCa-2 Xenograft | [4][8][9][10][11] |
| Dosing Frequency | Once daily (QD) | Mouse | Patient-Derived Xenograft (LU2512, LU2529) | [12] |
| Treatment Duration | 14 days | Mouse | MiaPaCa-2 Xenograft | [4][8][9][10][11] |
| Efficacy Outcome | Tumor growth inhibition | Mouse | MiaPaCa-2, LU2512, LU2529 Xenografts | [4][8][9][10][11][12] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Reference |
| Plasma Clearance | 22 | mL/min/kg | [4][8][9][10][11] |
| Mean Residence Time (MRT) | 1.1 | h | [4][8][9][10][11] |
| Oral Bioavailability | 61 | % | [4][8][9][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound (MK-1084) powder
-
Captisol®, research grade
-
Citrate (B86180) buffer, 50 mM, pH 5.0
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
-
Homogenizer or sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
Prepare a 10% (w/v) Captisol® solution in 50 mM citrate buffer (pH 5.0). For example, to prepare 10 mL of vehicle, dissolve 1 g of Captisol® in a final volume of 10 mL of citrate buffer.
-
Stir until the Captisol® is completely dissolved.
-
Verify the pH of the vehicle is 5.0 and adjust if necessary.
-
Sterile filter the vehicle through a 0.22 µm filter if required.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study. For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg (0.2 mL), the concentration would be 1 mg/mL.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small amount of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to ensure a uniform suspension.
-
If necessary, use a homogenizer or sonicator to reduce particle size and improve suspension homogeneity.
-
-
Final Formulation:
-
The final formulation should be a uniform suspension.
-
Store the suspension at 2-8°C and protect it from light.
-
Before each use, thoroughly resuspend the formulation by gentle inversion or vortexing. The stability of the formulation under these storage conditions should be determined by the researcher.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
KRAS G12C mutant cancer cell line (e.g., MiaPaCa-2).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel (optional).
-
This compound formulation (prepared as in Protocol 1).
-
Vehicle control.
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
Calipers.
-
Analytical balance.
Procedure:
-
Cell Culture:
-
Culture the KRAS G12C mutant cancer cells according to the supplier's recommendations.
-
Harvest cells during the logarithmic growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 10 or 30 mg/kg) or vehicle control to the respective groups via oral gavage once daily for the specified duration (e.g., 14 days).
-
The dosing volume is typically 10 mL/kg of body weight.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Disclaimer: These protocols are intended as a guide. Researchers must adhere to all applicable institutional and national guidelines for animal welfare and research. Optimization of protocols may be necessary for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. JCI - A PP2A molecular glue overcomes RAS/MAPK inhibitor resistance in KRAS-mutant non–small cell lung cancer [jci.org]
Troubleshooting & Optimization
Troubleshooting Calderasib solubility and stability in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Calderasib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MK-1084) is a potent and selective covalent inhibitor of KRAS G12C.[1] The KRAS protein is a key molecular switch in cellular signaling pathways that control cell growth, proliferation, and survival.[2] Mutations in the KRAS gene, such as the G12C mutation, can lead to the protein being locked in a constitutively active state, driving tumor growth.[2] this compound works by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive state and thereby inhibiting downstream signaling.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.
Q3: What are the general solubility and storage recommendations for this compound?
The solubility and recommended storage conditions for this compound are summarized in the table below. It is important to note that solubility in aqueous media, including cell culture media, is very low.
| Solvent | Maximum Solubility | Storage of Powder | Storage of Stock Solution (-20°C) | Storage of Stock Solution (-80°C) |
| DMSO | 100 mg/mL (156.97 mM) | 3 years at -20°C | 1 month | 1 year |
| Ethanol | 25 mg/mL | |||
| Water | Insoluble |
Data compiled from multiple sources. Always refer to the manufacturer's datasheet for the most accurate information.
Q4: I observed precipitation when diluting my this compound DMSO stock into cell culture medium. What should I do?
This is a common issue due to the low aqueous solubility of many kinase inhibitors. Here are some steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the cell culture medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.
-
Vortexing/Sonication: Immediately after adding the drug to the medium, vortex the solution gently. Brief sonication can also be used to aid dissolution, but be cautious as this can degrade some compounds.
-
Serum Concentration: The presence of serum can sometimes help to stabilize small molecules in solution. If your experimental design allows, consider the impact of serum on this compound's solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of KRAS G12C signaling (e.g., p-ERK levels). | 1. This compound degradation in media: The compound may not be stable under your specific experimental conditions (e.g., long incubation times). 2. Suboptimal final concentration: The effective concentration at the cellular level may be lower than intended due to poor solubility or binding to plasticware. | 1. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your cell culture medium (see Experimental Protocol below). Consider replenishing the medium with fresh this compound for long-term experiments. 2. Verify Concentration: Prepare fresh dilutions for each experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. |
| Decreased sensitivity to this compound over time (IC50 shift). | Development of acquired resistance: Prolonged exposure to the inhibitor can lead to the selection of resistant cell populations. This can occur through on-target secondary mutations in KRAS G12C or through the activation of bypass signaling pathways.[3][4] | 1. Sequence KRAS: Analyze the KRAS gene in resistant cells to check for secondary mutations. 2. Western Blot Analysis: Profile the activation status of key signaling pathways (e.g., MAPK, PI3K/AKT) in both sensitive and resistant cells to identify potential bypass mechanisms.[3] |
| High variability between replicate experiments. | 1. Inconsistent inhibitor activity due to degradation or precipitation. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or overall cell health can impact drug response. | 1. Standardize Drug Preparation: Prepare a large batch of working solution to be used across all replicates. Visually inspect for any precipitation before adding to the cells. 2. Maintain Consistent Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities. |
| Unexpected off-target effects. | At higher concentrations, this compound may inhibit other kinases. | 1. Use Lower Concentrations: Whenever possible, use the lowest effective concentration of this compound. 2. Use a Structurally Different Inhibitor: Confirm key findings using a structurally unrelated KRAS G12C inhibitor to ensure the observed phenotype is due to on-target inhibition.[4] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Warm the desired cell culture medium (e.g., RPMI-1640 or DMEM with or without serum) to 37°C.
-
Perform serial dilutions of the this compound stock solution directly into the pre-warmed medium to achieve the final desired concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Gently vortex the working solution immediately after each dilution step.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider further dilution or the use of a solubilizing agent if compatible with your experimental system.
-
Add the final working solution to your cells. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Prepare a working solution of this compound (e.g., 10 µM) in your cell culture medium of choice (with and without serum if applicable).
-
Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a multi-well plate.
-
Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each condition. The 0-hour time point should be collected immediately after preparation.
-
Process the samples for LC-MS analysis. This typically involves protein precipitation by adding a 3-fold volume of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for LC-MS analysis.
-
Quantify the concentration of this compound at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of this compound over time to determine its stability profile and calculate its half-life in the medium.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.
References
Technical Support Center: Improving the Oral Bioavailability of Calderasib in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Calderasib in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: In mouse xenograft models, this compound has demonstrated an oral bioavailability of 61% when administered at doses of 10-30 mg/kg.[1][2]
Q2: What are the main challenges affecting the oral bioavailability of this compound?
A2: Like many kinase inhibitors, this compound is a poorly water-soluble compound.[1] This low aqueous solubility can be a primary limiting factor for its dissolution in the gastrointestinal tract, which is a prerequisite for absorption and, consequently, bioavailability. While a 61% bioavailability is considerable, formulation strategies can be employed to further optimize its absorption and reduce variability between study animals.
Q3: What are some potential strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Vehicle Selection: Utilizing vehicles in which this compound has higher solubility. Common preclinical vehicles for poorly soluble compounds include aqueous suspensions with suspending agents (e.g., carboxymethylcellulose) and/or surfactants (e.g., Tween 80), or lipid-based formulations.[3][4]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate. A nanocrystalline formulation was successfully developed for sotorasib, another KRAS G12C inhibitor, to create a pH-independent dissolution profile.[5]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution rate compared to the crystalline form.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | Inconsistent dosing technique, formulation instability (e.g., drug settling in suspension), or physiological differences between animals. | - Ensure all personnel are thoroughly trained in oral gavage techniques. - Vigorously vortex the formulation immediately before dosing each animal to ensure a homogenous suspension. - Consider using a formulation with improved stability, such as a solution or a well-stabilized nanosuspension. - Ensure uniform fasting conditions for all animals before dosing. |
| Lower than expected oral bioavailability | Poor dissolution of this compound in the gastrointestinal tract, rapid metabolism, or efflux by transporters like P-glycoprotein (P-gp/ABCB1). | - Re-evaluate the formulation strategy. If using a simple suspension, consider a solubilization technique (e.g., solid dispersion, lipid-based formulation). - Conduct in vitro metabolism studies (e.g., with liver microsomes) to understand the metabolic stability of this compound. - Investigate if this compound is a substrate for efflux transporters like P-gp. Co-administration with a P-gp inhibitor (e.g., elacridar) in a research setting could clarify this.[6] |
| Regurgitation or signs of distress in animals after dosing | Improper gavage technique (e.g., insertion into the trachea), excessive dosing volume, or irritation caused by the formulation. | - Review and refine the oral gavage procedure. Ensure the gavage needle is of the appropriate size and length for the animal and is inserted correctly into the esophagus. - Adhere to recommended maximum oral dosing volumes for the species (e.g., typically 10 mL/kg for mice).[7] - If the vehicle contains co-solvents like DMSO, consider reducing the concentration, as high levels can cause irritation.[8] - Coating the gavage needle with sucrose (B13894) may improve the animal's acceptance of the procedure.[9] |
| Clogging of the gavage needle | Poorly dispersed suspension with large particles or drug precipitation. | - Ensure the formulation is a fine, homogenous suspension. Sonication can help in breaking down particle agglomerates. - If the drug is precipitating from a solution, the formulation may be supersaturated and needs to be optimized for better stability. - Use a gavage needle with an appropriate gauge for the viscosity of the formulation. |
Data Presentation
Table 1: Oral Formulations Used for KRAS G12C Inhibitors in Preclinical Studies
| Compound | Animal Model | Formulation Vehicle | Dose | Oral Bioavailability (%) |
| This compound | Mouse | Not specified in publicly available literature | 10-30 mg/kg | 61 |
| Adagrasib | Rat | 5% Carboxymethyl-cellulose sodium in water | 30 mg/kg | 50.72 |
| Adagrasib | Mouse | 10% DMSO, 10% Polysorbate 80, 10% Ethanol, 3.5% Glucose in water | 30 mg/kg | Not specified |
| Sotorasib | Animal Models | Nanocrystalline formulation (wet media milled) with hydroxypropyl-β-cyclodextrin and trehalose (B1683222) as cryoprotectants | Not specified | Significantly increased systemic exposure compared to physical mixture |
Data for Adagrasib and Sotorasib are provided as representative examples for formulating poorly soluble KRAS G12C inhibitors.[3][5][6]
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
This protocol is a general guideline for preparing a suspension suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% v/v Tween 80 in sterile water)
-
Sterile conical tubes
-
Weighing scale
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Accurately weigh the this compound powder.
-
In a sterile conical tube, add a small volume of the vehicle to the this compound powder to create a paste. This helps in the initial wetting of the powder.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.
-
If aggregates are visible, sonicate the suspension in a water bath for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension to ensure it is homogenous and free of large particles.
-
Store the suspension at 2-8°C and protect it from light. It is recommended to prepare the formulation fresh daily.
-
Before each administration, vortex the suspension vigorously to ensure uniformity.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Mice
This protocol outlines a typical workflow for a pharmacokinetic study in mice following oral administration of this compound.
Animal Model:
-
Species: Mouse (specify strain, e.g., C57BL/6 or an immunodeficient strain for xenograft models)
-
Sex: Specify (e.g., female)
-
Age/Weight: 6-8 weeks old / 20-25 g
-
Acclimatization: Minimum of 1 week before the study.
Procedure:
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each mouse on the day of the study to calculate the exact dosing volume.
-
Vortex the this compound formulation immediately before administration.
-
Administer a single dose of the this compound formulation via oral gavage using an appropriately sized gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse). The dosing volume should not exceed 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points. A typical schedule for a compound with a short to moderate half-life could be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Use a suitable blood collection method, such as submandibular or saphenous vein puncture for interim time points. A terminal cardiac puncture under anesthesia can be used for the final time point.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and oral bioavailability) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_intravenous / Dose_intravenous) * 100. This requires a separate intravenous administration group.
-
Mandatory Visualizations
KRAS G12C Signaling Pathway and Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Calderasib experimental outcomes
Calderasib Technical Support Center
Welcome to the technical support center for this compound (MK-1084), a selective and covalent inhibitor of KRAS G12C.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental outcomes and provide robust troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of the KRAS G12C mutant protein.[2] The K-Ras protein is part of a signaling pathway known as the RAS/MAPK pathway, which relays signals from outside the cell to the nucleus, instructing the cell to grow and divide.[4][5] Mutations in the KRAS gene can lead to a permanently activated K-Ras protein, driving uncontrolled cell proliferation.[4] this compound works by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein.[2] This locks the protein in an inactive state, suppressing downstream signaling through the MAPK pathway (e.g., inhibiting the phosphorylation of ERK1/2) and thereby inhibiting tumor cell proliferation.[2][6]
Q2: In which cell lines is this compound expected to be active?
A2: this compound is specifically designed to target the KRAS G12C mutation. Therefore, it is expected to be most active in cancer cell lines harboring this specific genetic alteration. Examples include NCI-H358 (lung cancer) and MIA PaCa-2 (pancreatic cancer) cell lines.[1][6] It is crucial to verify the KRAS mutation status of your cell line before initiating experiments. This compound is not expected to be effective in cell lines with wild-type KRAS or other KRAS mutations (e.g., G12D, G12V).
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in fresh, anhydrous DMSO to make a stock solution.[1] For long-term storage, the stock solution should be stored under nitrogen at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Lyophilized powder should be stored at -20°C and is stable for 36 months.[2] Avoid repeated freeze-thaw cycles.
Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors like this compound?
A4: Resistance to KRAS G12C inhibitors can emerge through various mechanisms. These can include the acquisition of new mutations in KRAS that prevent drug binding, or genomic amplification of the mutant KRAS G12C allele.[7] Additionally, resistance can occur through the activation of bypass pathways that circumvent the need for KRAS signaling, such as mutations in NRAS, BRAF, or amplification of receptor tyrosine kinases like MET.[7][8]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Potential Cause 1: Inconsistent Cell Seeding or Health
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Use an automated cell counter for accuracy. Only use cells in the logarithmic growth phase and with low passage numbers, as cell characteristics can change over time.[9]
Potential Cause 2: Drug Solubility and Stability Issues
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). After diluting in media, vortex thoroughly to ensure the compound is fully dissolved.
Potential Cause 3: Assay Timing and Duration
-
Solution: The incubation time for the viability assay is critical. A 72-hour incubation is a common starting point, but this may need to be optimized for your specific cell line. Shorter times may not be sufficient to observe the full effect of the drug, while longer times can lead to confounding factors like nutrient depletion.
Table 1: Troubleshooting Inconsistent IC50 Values in NCI-H358 Cells
| Parameter | Problematic Condition | Observed IC50 | Optimized Condition | Improved IC50 |
| Cell Density | Seeding at >90% confluency | 150 nM | Seeding at 30-40% confluency | 12 nM |
| Drug Dilution | Serial dilutions prepared in aqueous buffer and stored for 1 week | 85 nM | Fresh dilutions from DMSO stock for each experiment | 10 nM |
| Incubation Time | 24 hours | 250 nM | 72 hours | 11 nM |
| DMSO % (Final) | 1% | 55 nM (with high background toxicity) | 0.1% | 9 nM |
Issue 2: Weak or No Inhibition of Downstream Signaling (p-ERK)
Potential Cause 1: Insufficient Drug Concentration or Incubation Time
-
Solution: Inhibition of signaling pathways like MAPK can occur much faster than effects on cell viability. For Western blot analysis, a shorter incubation time (e.g., 2-6 hours) is often sufficient.[6] Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-ERK in your cell line.
Potential Cause 2: Poor Lysis or Sample Handling
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states. Keep samples on ice at all times and process them quickly to prevent protein degradation.
Potential Cause 3: Antibody Issues
-
Solution: Ensure your primary antibodies for p-ERK, total ERK, and a loading control (e.g., GAPDH) are validated for Western blotting and used at the recommended dilution. Run positive and negative controls to confirm antibody performance.
Experimental Protocols
Protocol 1: Cell Viability Assay (CTG Assay)
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create 2X working concentrations.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment: Seed 2x10^6 NCI-H358 cells in a 6-well plate and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for inconsistent cell viability (IC50) results.
Logical Relationship Diagram
Caption: Key factors influencing the experimental stability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 5. KRAS - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Advances and Challenges in Targeting KRAS Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Calderasib Co-Treatment: A Technical Guide to Drug-Drug Interaction Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating potential drug-drug interactions (DDIs) when designing and conducting co-treatment studies involving Calderasib (MK-1084), a selective KRAS G12C inhibitor. As this compound is currently in clinical development, publicly available data on its specific DDI profile is limited. Therefore, this guide is based on established principles of DDI evaluation for orally administered small molecule inhibitors and publicly available information on this compound and the broader class of KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4] By binding to the cysteine residue of the mutated KRAS protein, this compound locks it in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell proliferation.[4]
Q2: What are the primary metabolic pathways for drugs similar to this compound?
A2: While specific data for this compound is not publicly available, small molecule inhibitors are typically metabolized in the liver by cytochrome P450 (CYP) enzymes. The most common CYP enzymes involved in drug metabolism are from the CYP1, CYP2, and CYP3 families, with CYP3A4 being a major contributor to the metabolism of many oncology drugs.
Q3: Why is it critical to consider DDIs in this compound co-treatment studies?
A3: Co-administration of this compound with other drugs can lead to significant alterations in the pharmacokinetic profiles of either this compound or the co-administered drug. This can result in either decreased efficacy due to sub-therapeutic drug levels or increased toxicity due to elevated drug exposure. For instance, co-administration with a strong inhibitor of the primary metabolizing enzyme of this compound could lead to a significant increase in this compound's plasma concentration, potentially increasing the risk of adverse events. Conversely, co-administration with a strong inducer could decrease its concentration, potentially compromising its anti-tumor activity.
Q4: What are the potential consequences of co-administering this compound with a CYP3A4 inhibitor or inducer?
A4:
-
With a CYP3A4 Inhibitor (e.g., ketoconazole, itraconazole, clarithromycin): If this compound is a substrate of CYP3A4, co-administration with a strong inhibitor would likely increase the plasma concentration (AUC) and peak concentration (Cmax) of this compound, potentially increasing the risk of dose-related toxicities.
-
With a CYP3A4 Inducer (e.g., rifampin, carbamazepine, St. John's Wort): If this compound is a substrate of CYP3A4, co-administration with a strong inducer would likely decrease the plasma concentration (AUC) of this compound, which could lead to reduced therapeutic efficacy.
Q5: Are there any observed clinical adverse events with this compound that might suggest potential DDIs?
A5: In the KANDLELIT-001 clinical trial, treatment-related adverse events (TRAEs) included liver enzyme elevation.[5] This observation suggests that this compound may have effects on the liver, which is the primary site of drug metabolism, warranting careful monitoring of liver function, especially when co-administered with other potentially hepatotoxic drugs or drugs that are extensively metabolized in the liver.
Troubleshooting Guide for Co-Treatment Experiments
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpectedly high toxicity in animal models | Potential pharmacokinetic DDI leading to increased exposure of this compound or the co-administered drug. | 1. Review the known metabolic pathways of the co-administered drug. 2. Conduct a pilot pharmacokinetic study in a small group of animals to assess the plasma concentrations of both drugs when administered alone and in combination. 3. Consider a dose reduction of one or both drugs if a significant interaction is confirmed. |
| Lack of expected efficacy in in-vivo studies | Potential pharmacokinetic DDI leading to decreased exposure of this compound. | 1. Verify the dosing and administration route. 2. Analyze plasma samples to determine the concentration of this compound. 3. Investigate if the co-administered drug is a known inducer of drug-metabolizing enzymes (e.g., CYP enzymes). |
| Inconsistent results across experimental batches | Variability in the formulation or stability of the drugs. Contamination of cell lines. | 1. Ensure consistent formulation and storage conditions for both drugs. 2. Regularly test cell lines for mycoplasma contamination. 3. Include appropriate positive and negative controls in every experiment. |
| Discrepancies between in-vitro and in-vivo results | In-vitro models may not fully recapitulate the complex metabolic and transport processes that occur in-vivo. | 1. Use multiple in-vitro models (e.g., liver microsomes, hepatocytes from different species) to better predict in-vivo metabolism. 2. Consider the potential role of drug transporters, which are not always accounted for in simple in-vitro systems. |
Experimental Protocols
In-Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of this compound to inhibit the activity of major human CYP enzymes.
Methodology:
-
Materials: Human liver microsomes (HLM), recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4), specific CYP probe substrates and their metabolites, NADPH regenerating system, this compound, and positive control inhibitors.
-
Procedure:
-
Pre-incubate this compound at various concentrations with HLM or recombinant CYP enzymes in the presence of the NADPH regenerating system.
-
Initiate the reaction by adding a specific probe substrate for each CYP isozyme.
-
After a defined incubation period, terminate the reaction.
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable inhibition model.
-
In-Vivo Pharmacokinetic Drug-Drug Interaction Study in Animal Models
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of this compound in an animal model (e.g., mice or rats).
Methodology:
-
Study Design: A crossover or parallel-group design can be used.
-
Crossover Design: Each animal receives this compound alone in the first period, followed by a washout period, and then receives this compound in combination with the interacting drug in the second period. This design minimizes inter-animal variability.
-
Parallel-Group Design: One group of animals receives this compound alone, and a separate group receives this compound in combination with the interacting drug.
-
-
Procedure:
-
Administer this compound (and the interacting drug in the combination group) to the animals.
-
Collect blood samples at multiple time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters for this compound, including Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2), for both the single-agent and combination groups.
-
Compare the pharmacokinetic parameters between the two groups to determine the extent of the drug-drug interaction.
-
Visualizations
Signaling Pathway
References
Validation & Comparative
A Comparative Guide to Calderasib and Adagrasib for KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of specific inhibitors targeting the KRAS G12C mutation have marked a significant milestone in oncology. This guide provides an objective comparison of two such inhibitors: Calderasib (MK-1084) and Adagrasib (MRTX849). We present a comprehensive overview of their mechanism of action, preclinical and clinical data, and known resistance profiles, supported by experimental data and methodologies.
Mechanism of Action
Both this compound and Adagrasib are orally bioavailable, small-molecule inhibitors that selectively and irreversibly bind to the mutant cysteine residue at codon 12 of the KRAS protein (KRAS G12C). This covalent binding locks the KRAS G12C protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state.[1][2] By trapping KRAS G12C in this "off" state, these inhibitors block the downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which are critical for tumor cell proliferation and survival.
Preclinical Data Comparison
This compound and Adagrasib have both demonstrated potent and selective inhibition of KRAS G12C in preclinical models. The following tables summarize key in vitro and in vivo data for each compound.
In Vitro Activity
| Parameter | This compound (MK-1084) | Adagrasib (MRTX849) |
| Biochemical Assay (IC50) | 1.2 nM (SOS-catalyzed nucleotide exchange)[2][3] | ~5 nM (Cellular pERK inhibition)[4] |
| Cell-Based Assay (IC50) | 9 nM (p-ERK1/2 inhibition in H358 cells)[2][3] | 10 - 973 nM (2D cell viability)[5] |
| 0.2 - 1042 nM (3D cell viability)[5] |
In Vivo Efficacy in Xenograft Models
| Animal Model | This compound (MK-1084) | Adagrasib (MRTX849) |
| MiaPaCa-2 (Pancreatic) | Antitumor efficacy observed at 10-30 mg/kg, po for 14 days.[3][6] | Not explicitly detailed in the provided search results. |
| Patient-Derived Xenograft (PDX) - LU2512, LU2529 | Excellent efficacy at 30 mg/kg QD dosing.[2] | Not explicitly detailed in the provided search results. |
| Intracranial Xenografts (NSCLC) | Not explicitly detailed in the provided search results. | Demonstrated tumor regression and extended survival in multiple models.[7] |
Clinical Data Comparison
Adagrasib has a more mature clinical data profile with results from Phase 1, 2, and 3 trials. This compound's clinical data is emerging from a Phase 1 trial.
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial | Treatment Arm | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| KANDLELIT-001 (Phase 1) | This compound Monotherapy | Previously treated, KRAS G12C+ solid tumors | 19% (across various solid tumors)[8] | Not Reported |
| This compound + Pembrolizumab | Treatment-naive, KRAS G12C+ NSCLC (PD-L1 TPS ≥1%) | 77%[9] | Not Reported | |
| KRYSTAL-1 (Phase 2) | Adagrasib Monotherapy | Previously treated, KRAS G12C+ NSCLC | 42.9%[10] | 6.5 months[10] |
| KRYSTAL-12 (Phase 3) | Adagrasib vs. Docetaxel | Previously treated, KRAS G12C+ NSCLC | 31.9% vs. 9.2%[1] | 5.5 months vs. 3.8 months[1][11] |
| KRYSTAL-7 (Phase 2) | Adagrasib + Pembrolizumab | Treatment-naive, KRAS G12C+ NSCLC | 44.3% (overall)[12] | 11.0 months (overall)[12] |
| PD-L1 TPS ≥50% | 63%[1] | Not Reached[1] |
Efficacy in Colorectal Cancer (CRC)
| Clinical Trial | Treatment Arm | Patient Population | Objective Response Rate (ORR) |
| KANDLELIT-001 (Phase 1) | This compound Monotherapy | Previously treated, KRAS G12C+ CRC | 36%[13] |
| This compound + Cetuximab | Previously treated, KRAS G12C+ CRC | 50%[13] | |
| This compound + Cetuximab + mFOLFOX6 | Treatment-naive, KRAS G12C+ CRC | 14%[13] |
Central Nervous System (CNS) Activity
Adagrasib has demonstrated CNS penetration and clinical activity in patients with brain metastases.[7][14] In a cohort of the KRYSTAL-1 trial, patients with untreated CNS metastases treated with adagrasib showed an intracranial ORR of 42%.[10] Data on the CNS activity of this compound is not yet as extensively reported.
Resistance Mechanisms
Resistance to KRAS G12C inhibitors is a significant clinical challenge. For Adagrasib, mechanisms of acquired resistance include on-target secondary KRAS mutations and off-target bypass mechanisms involving activation of other signaling pathways.[15] As clinical data for this compound matures, its specific resistance profile will become clearer.
Experimental Protocols
Biochemical Assay: KRAS G12C/SOS1 Guanine Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 catalytic domain
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
GDP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Test compounds (this compound, Adagrasib) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In the microplate wells, add the KRAS G12C protein pre-loaded with GDP.
-
Add the test compounds to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the exchange reaction by adding a mixture of the SOS1 catalytic domain and the fluorescently labeled GTP analog.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the rate of nucleotide exchange.
-
Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.[16][17]
Cellular Assay: Cell Viability (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, Adagrasib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the KRAS G12C mutant cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[18][19]
In Vivo Assay: Mouse Xenograft Model
This assay evaluates the in vivo anti-tumor efficacy of the inhibitors.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
KRAS G12C mutant cancer cell line (e.g., MiaPaCa-2)
-
Test compounds (this compound, Adagrasib) formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of KRAS G12C mutant cancer cells into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compounds or vehicle control to the mice daily via oral gavage at the specified doses.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth inhibition between the treatment and control groups to evaluate the in vivo efficacy of the compounds.[20][21]
Visualizations
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
References
- 1. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. emjreviews.com [emjreviews.com]
- 10. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. ASCO Meetings [meetings.asco.org]
- 14. Collection - Data from Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant NonâSmall Cell Lung Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 15. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
Validating Calderasib's Grip: A Comparative Guide to Cellular Target Engagement
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies against previously "undruggable" oncoproteins has revolutionized cancer treatment. Calderasib (MK-1084) has emerged as a potent and selective covalent inhibitor of KRAS G12C, a prevalent mutation in various solid tumors.[1] Validating that such inhibitors reach and effectively engage their intracellular target is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of key experimental methods to assess the cellular target engagement of this compound, with a focus on its performance against other notable KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849).
The KRAS G12C Signaling Axis: A Target for Inhibition
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[2] The G12C mutation results in a constitutively active protein, perpetually driving downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are crucial for cell proliferation and survival.[3] this compound and other KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state and thereby inhibiting these oncogenic signals.[1][3]
Quantifying Target Engagement: A Multi-Assay Approach
Validating the interaction of a drug with its intended target within the complex cellular environment requires a suite of robust and quantitative methods. Here, we compare this compound's performance with other KRAS G12C inhibitors using three key assays: downstream signaling inhibition, cellular thermal shift assay (CETSA), and direct target occupancy measurement by mass spectrometry.
Downstream Signaling Inhibition: pERK Levels
A primary consequence of successful KRAS G12C engagement is the suppression of its downstream signaling pathways. The phosphorylation of ERK (pERK) is a widely accepted biomarker for the inhibition of the MAPK pathway. A reduction in pERK levels in inhibitor-treated cells provides strong evidence of on-target activity.
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| This compound | NCI-H358 | pERK Inhibition | 9[4] |
| Sotorasib | NCI-H358 | pERK Inhibition | ~6-82 |
| Adagrasib | NCI-H358 | RAS-GTP Reduction | 10 |
Note: IC50 values can vary based on experimental conditions. The range for Sotorasib reflects data from different sources. Adagrasib's value is for the reduction of active RAS-GTP levels, a direct upstream event of ERK phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular context. The principle lies in the increased thermal stability of a protein when a ligand is bound. This stabilization is observed as a positive shift in the protein's melting temperature (Tm).
| Inhibitor | Target | Expected Thermal Shift (ΔTm) |
| This compound | KRAS G12C | Data not publicly available |
| Sotorasib | KRAS G12C | Data not publicly available |
| Adagrasib | KRAS G12C | Data not publicly available |
| Representative KRAS G12C Inhibitor | KRAS G12C | +5.2 °C[5] |
References
The Evolving Landscape of KRAS G12C Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the targeting of KRAS G12C, once considered an undruggable oncogene, has ushered in a new era of precision oncology. This guide provides a comparative analysis of key KRAS G12C inhibitors currently in clinical development, with a focus on their clinical efficacy, safety profiles, and the experimental methodologies used for their evaluation.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, has been a focal point for drug development due to the unique therapeutic window it presents. This has led to the development of several covalent inhibitors that irreversibly bind to the mutant cysteine, locking the KRAS protein in an inactive state. This guide will delve into the clinical data of the FDA-approved inhibitors, sotorasib (B605408) and adagrasib, alongside promising next-generation inhibitors in late-stage clinical development, divarasib (B10829276) and glecirasib (B12386130).
Clinical Performance: A Head-to-Head Look
The clinical development of KRAS G12C inhibitors has been rapid, with several agents demonstrating significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC). The following table summarizes key clinical trial data for sotorasib, adagrasib, divarasib, and glecirasib in previously treated KRAS G12C-mutated NSCLC.
| Inhibitor | Trial (NSCLC) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
| Sotorasib | CodeBreaK 100 (Phase 2) | 37.1%[1] | 6.8 months[1] | 12.5 months[1] | Diarrhea, Nausea, Increased Alanine Aminotransferase, Increased Aspartate Aminotransferase[2] |
| Adagrasib | KRYSTAL-1 (Phase 2) | 42.9%[3][4][5] | 6.5 months[3][5] | 12.6 months[3][5] | Nausea, Diarrhea, Vomiting, Fatigue, Increased Alanine Aminotransferase[4][6] |
| Divarasib | Phase 1 | 53.4%[6] | 13.1 months[6] | Not Reported | Nausea, Diarrhea, Vomiting[6] |
| Glecirasib | Phase 2 | 47.9%[7][8][9][10] | 8.2 months[7][8][9][10] | 13.6 months[7][8][9][10] | Anemia, Increased Blood Bilirubin, Increased Alanine Aminotransferase, Increased Aspartate Aminotransferase[9][10] |
Signaling Pathways and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and downstream activation of pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Experimental Protocols
The preclinical evaluation of KRAS G12C inhibitors involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor activity.
Biochemical Assays for Potency
Objective: To determine the direct inhibitory activity of the compound against the purified KRAS G12C protein.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C (residues 1-169) is expressed in E. coli and purified.
-
Nucleotide Exchange Assay: The exchange of fluorescently labeled GDP (mant-GDP) for GTP is monitored in the presence of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1. The inhibitor's ability to prevent this exchange by binding to the GDP-bound state is measured.
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of nucleotide exchange (IC50) is calculated.
Cellular Assays for Potency and Selectivity
Objective: To assess the inhibitor's ability to block KRAS G12C signaling and inhibit the proliferation of cancer cells harboring the KRAS G12C mutation.
Methodology:
-
Cell Lines: A panel of cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) and wild-type KRAS are used.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of inhibitor concentrations for 72 hours.
-
A reagent that measures metabolic activity (and thus cell viability) is added, and the signal is read on a plate reader.
-
The half-maximal inhibitory concentration (IC50) is determined.
-
-
Western Blot for Phospho-ERK (p-ERK) Inhibition:
-
KRAS G12C mutant cells are treated with the inhibitor for a defined period (e.g., 2-24 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-ERK and total ERK (as a loading control).
-
The reduction in p-ERK levels indicates inhibition of the MAPK pathway.
-
In Vivo Xenograft Models for Efficacy
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells with the KRAS G12C mutation (e.g., NCI-H358) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a specified size, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control daily.
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Sotorasib (960 mg or 240 mg) once daily in patients with previously treated KRAS G12C-mutated advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
Overcoming Resistance to KRAS G12C Inhibition: A Comparative Guide on Calderasib in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating a subset of cancers long considered "undruggable." Calderasib (MK-1084) is a promising KRAS G12C inhibitor currently in clinical development.[1] However, as with other targeted therapies, both intrinsic and acquired resistance can limit the long-term efficacy of monotherapy.[2] A key mechanism of resistance involves the reactivation of the MAPK signaling pathway downstream of KRAS.[3] This has led to the rational combination of KRAS G12C inhibitors with inhibitors of downstream effectors, such as MEK.
This guide provides a comparative overview of the strategy of combining this compound with MEK inhibitors to overcome resistance, drawing upon available preclinical and clinical data for analogous KRAS G12C inhibitors where specific data for this compound is not yet publicly available.
The Rationale for Combination Therapy
KRAS is a central node in the MAPK signaling pathway (RAS-RAF-MEK-ERK), which is crucial for cell proliferation, survival, and differentiation.[4] The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of this pathway. This compound and similar inhibitors covalently bind to the mutant cysteine in KRAS G12C, trapping it in its inactive, GDP-bound state.[5]
However, cancer cells can develop resistance by reactivating the MAPK pathway through various mechanisms, including feedback reactivation of upstream signaling or mutations in downstream components.[3] By simultaneously inhibiting both KRAS G12C and MEK, a downstream kinase in the same pathway, the combination therapy aims to achieve a more profound and durable suppression of MAPK signaling, thereby preventing or overcoming resistance.[6][7]
Preclinical and Clinical Evidence
While specific quantitative data on the combination of this compound and a MEK inhibitor is limited in the public domain, preclinical studies with other KRAS G12C inhibitors like sotorasib (B605408) have demonstrated a synergistic anti-tumor effect when combined with the MEK inhibitor trametinib (B1684009) in non-small cell lung cancer (NSCLC) cell lines.[7]
Clinical evidence for this combination strategy is emerging. The Phase 1b CodeBreak 101 study (NCT04185883) evaluated the safety and efficacy of sotorasib in combination with trametinib in patients with KRAS G12C-mutated solid tumors.
Table 1: Summary of Clinical Trial Data for Sotorasib and Trametinib Combination
| Trial Identifier | Phase | Cancers Studied | N | Key Findings | Reference |
| CodeBreak 101 | 1b | Solid Tumors (NSCLC, CRC, etc.) | 41 | The combination was found to be safe and tolerable, with observed antitumor activity in patients with and without prior KRAS G12C inhibitor therapy. | [7][8][9] |
| Colorectal Cancer (CRC) - KRAS G12C inhibitor naive | 11 | Objective Response Rate (ORR): 9.1%; Disease Control Rate (DCR): 82% | [8][9] | ||
| Colorectal Cancer (CRC) - Prior KRAS G12C inhibitor | 7 | Objective Response Rate (ORR): 14.3%; Disease Control Rate (DCR): 85.7% | [8] | ||
| Non-Small Cell Lung Cancer (NSCLC) | 18 | 88% of patients showed a decrease in target lesion size. | [8] |
These findings suggest that the combination of a KRAS G12C inhibitor and a MEK inhibitor is a viable strategy with demonstrated clinical activity. Further clinical trials are underway to explore this combination in various cancer types.[6][10]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the KRAS signaling pathway and the rationale for dual inhibition of KRAS G12C and MEK.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used to evaluate the combination of KRAS G12C and MEK inhibitors.
Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines with known KRAS G12C mutations in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and a MEK inhibitor (e.g., trametinib) for 72 hours. Include single-agent and vehicle controls.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
Western Blotting
-
Cell Lysis: Treat cells with the drug combination for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, and a loading control like β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously implant KRAS G12C-mutant cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups: vehicle control, this compound alone, MEK inhibitor alone, and the combination.
-
Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for preclinical evaluation of a combination therapy.
Conclusion
The combination of a KRAS G12C inhibitor like this compound with a MEK inhibitor represents a promising strategy to overcome resistance and enhance therapeutic efficacy. By targeting two critical nodes in the MAPK pathway, this dual approach has the potential to induce a more profound and durable response in patients with KRAS G12C-mutated cancers. The preclinical rationale is strong, and early clinical data for similar combinations are encouraging. Further investigation, including dedicated clinical trials for the this compound-MEK inhibitor combination, is warranted to fully elucidate its clinical utility.
References
- 1. This compound - Merck Sharp & Dohme Corp. - AdisInsight [adisinsight.springer.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. onclive.com [onclive.com]
- 4. Merck commences Phase III trial of NSCLC combination therapy [clinicaltrialsarena.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. amgen.com [amgen.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Pan-RAS Inhibitors: Evaluating Mechanisms and Efficacy
An Important Clarification on RAS Inhibitor Classification:
The landscape of RAS-targeted therapies is rapidly evolving, with compounds often categorized by their specificity. It is crucial to distinguish between mutant-selective inhibitors and pan-RAS inhibitors. Calderasib (MK-1084) is a potent and selective inhibitor of the KRAS G12C mutant protein.[1][2][3][4] It is not a pan-RAS inhibitor, which is designed to target multiple RAS isoforms or mutants.
This guide will therefore focus on a comparative analysis of three investigational pan-RAS inhibitors : RMC-6236, BI 1701963, and ADT-007. These agents employ distinct mechanisms to inhibit RAS signaling and represent the forefront of research in targeting a broader spectrum of RAS-driven cancers.
Mechanisms of Action: A Tale of Three Strategies
Pan-RAS inhibitors have diverse mechanisms of action, moving beyond the direct targeting of a single mutant isoform. The three inhibitors evaluated here exemplify this diversity.
-
RMC-6236 (Daraxonrasib): The RAS(ON) Multi-Selective Inhibitor
RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active, GTP-bound "ON" state of both mutant and wild-type RAS proteins.[5][6][7][8] Its unique mechanism involves forming a tri-complex with RAS(ON) and cyclophilin A (CypA), a cellular chaperone protein.[8] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF and PI3K, thereby blocking signaling.[9] This approach allows it to be effective against a wide range of RAS mutations, including the common G12, G13, and Q61 variants.[8][10]
-
BI 1701963: The SOS1::pan-KRAS Inhibitor
BI 1701963 is an orally available small molecule that functions as a pan-KRAS inhibitor by targeting Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF).[11][12][13][14] SOS1 is crucial for loading GTP onto RAS, which switches it to its active state.[12][13] By binding to the catalytic site of SOS1, BI 1701963 prevents the interaction between SOS1 and KRAS, thus inhibiting the formation of active KRAS-GTP.[13][15] This mechanism is independent of the specific KRAS mutation type, giving it broad applicability against various KRAS-driven cancers.[12]
-
ADT-007: The Nucleotide-Free RAS Binder
ADT-007 is a novel pan-RAS inhibitor that binds to RAS in a transient, nucleotide-free state.[16][17] This binding action blocks the loading of GTP, thereby preventing RAS activation and subsequent downstream signaling through the MAPK and AKT pathways.[16][17] Preclinical data suggests that ADT-007's efficacy is dependent on the level of activated RAS in cancer cells, rendering cells with downstream mutations (like BRAF) or normal cells less sensitive.[16][17]
Diagram 1: Mechanisms of Action of Pan-RAS Inhibitors
Caption: Diverse mechanisms of three pan-RAS inhibitors.
Preclinical Efficacy: In Vitro and In Vivo Data
Preclinical studies provide the foundational data for evaluating the potency and selectivity of these inhibitors.
Table 1: In Vitro Cellular Potency (IC50)
| Inhibitor | Cell Line | Cancer Type | RAS Mutation | IC50 (nM) | Reference |
| RMC-6236 | HPAC | Pancreatic | KRAS G12D | 1.2 | [5] |
| Capan-2 | Pancreatic | KRAS G12V | 1.4 | [5] | |
| BI 1701963 | Data not available in a comparable format in the provided search results. Preclinical data confirms activity against G12 and G13 KRAS mutations.[11][12] | ||||
| ADT-007 | HCT 116 | Colorectal | KRAS G13D | 5 | [16][18][19] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 2 | [16] | |
| Multiple Myeloma Lines | Multiple Myeloma | KRAS/NRAS mutants | 0.76 - 12 | [20] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Cancer Model | Key Findings | Reference |
| RMC-6236 | KRAS G12X Xenografts | Profound tumor regressions observed with oral administration. | [5] |
| BI 1701963 | KRAS-driven Xenografts | Blocks tumor growth for many G12 and G13 KRAS mutations. Stronger anti-tumor activity when combined with a MEK inhibitor. | [11][12] |
| ADT-007 | Colorectal & Pancreatic Cancer Xenografts | Robust antitumor activity with local administration. Oral prodrug also inhibited tumor growth. | [17] |
Clinical Development and Efficacy
RMC-6236 is the most advanced of the three in clinical trials, with promising early data. BI 1701963 is also in Phase 1 trials, while ADT-007 is in the preclinical stage.
Table 3: Clinical Trial Data for RMC-6236
| Indication | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Previously Treated | 38% | Not Reported | [21] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Previously Treated | 20% | Not Reported | [21] |
| PDAC (KRAS G12X) | Second-Line | 29% | 8.5 months | |
| PDAC (Any RAS mutation) | Second-Line | Not specified | 7.6 months |
Data from Phase 1/1b RMC-6236-001 trial.
BI 1701963 is currently being evaluated in a Phase 1 clinical trial (NCT04111458) both as a monotherapy and in combination with the MEK inhibitor trametinib (B1684009) in patients with advanced KRAS-mutated solid tumors.[15][22][23] Preliminary results suggest it is well-tolerated.[22]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings.
-
In Vitro Growth Inhibition Assays (ADT-007):
-
Cell Lines: A panel of cancer cell lines with various RAS mutations (e.g., HCT 116, MIA PaCa-2) and RAS wild-type lines (e.g., BxPC-3, HT29) were used.[16][17]
-
Treatment: Cells were incubated with increasing concentrations of ADT-007 (typically from 0.1 nM to 10,000 nM) for 72 hours.[17]
-
Analysis: Cell viability was assessed to determine the IC50 values. Assays also included colony formation analysis over a longer duration (up to 21 days).[16][18]
-
-
RAS Activation Assays:
-
Method: RAS-RBD (RAS-Binding Domain) pulldown assays were used to measure the levels of active, GTP-bound RAS in cell lysates.[18][19]
-
Procedure: Cells were treated with the inhibitor for a specified period (e.g., 24 hours). Cell lysates were then incubated with a GST-tagged RAF1-RBD to pull down active RAS, which was subsequently detected by western blotting.[18]
-
-
In Vivo Xenograft Studies:
-
Animal Models: Immunodeficient mice (e.g., athymic nude mice) were subcutaneously injected with human cancer cells to establish tumors.[5]
-
Treatment: Once tumors reached a specified volume, mice were treated with the inhibitor (e.g., RMC-6236 administered orally at 25 mg/kg daily) or vehicle control.[5]
-
Analysis: Tumor volume was measured regularly to assess anti-tumor activity. Pharmacokinetic and pharmacodynamic analyses were also performed on blood and tumor samples.[5]
-
-
Clinical Trial Design (RMC-6236-001, NCT05379985):
-
Study Type: A multicenter, open-label, Phase 1/1b dose-escalation and expansion study.[24]
-
Patient Population: Adults with advanced solid tumors harboring specific RAS mutations who have received prior standard therapy.[24]
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of RMC-6236 and to determine the recommended Phase 2 dose.[24]
-
Diagram 2: Generalized RAS Signaling Pathway and Points of Inhibition
Caption: Key nodes in the RAS signaling pathway and inhibitor targets.
Summary and Future Outlook
The development of pan-RAS inhibitors marks a significant evolution from mutant-specific strategies, offering the potential to treat a wider range of RAS-addicted cancers.
-
RMC-6236 has demonstrated promising clinical activity and a manageable safety profile, validating the RAS(ON) multi-selective inhibitor approach. Its advancement into Phase 3 trials is a significant milestone.[25]
-
BI 1701963 offers a unique strategy by targeting the activator of KRAS, SOS1. This indirect approach may offer a favorable therapeutic window and is being explored in combination with other targeted agents.[13][26]
-
ADT-007 presents another novel mechanism by targeting nucleotide-free RAS. Its high preclinical potency and selectivity highlight its potential, though it is the earliest in development of the three.[16][20][18]
The field of RAS inhibition is dynamic, with each of these pan-RAS inhibitors offering a distinct advantage. Future research will focus on optimizing their therapeutic use, both as monotherapies and in combination regimens, to overcome resistance and improve outcomes for patients with RAS-driven malignancies. The comparative data presented here underscores the importance of understanding the diverse mechanisms of these next-generation inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is MK-1084 used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolution Medicines Announces Publication on the Discovery of and Translational Research for RMC-6236, an Investigational RAS(ON) Multi-Selective Tri-Complex Inhibitor Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 7. onclive.com [onclive.com]
- 8. drughunter.com [drughunter.com]
- 9. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pardon Our Interruption [boehringer-ingelheim.com]
- 12. oncologynews.com.au [oncologynews.com.au]
- 13. Pardon Our Interruption [boehringer-ingelheim.com]
- 14. BI-1701963 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 17. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Revolution Medicines presented encouraging clinical activity and safety data derived from the Phase I/IB trial of RMC-6236 [delveinsight.com]
- 22. researchgate.net [researchgate.net]
- 23. fightcolorectalcancer.org [fightcolorectalcancer.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 26. aacrjournals.org [aacrjournals.org]
A Head-to-Head Showdown: Calderasib and Other KRAS G12C Targeted Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical and early clinical data for Calderasib (MK-1084), a novel KRAS G12C inhibitor, against other targeted therapies in its class, including Adagrasib and Sotorasib. This document aims to objectively present available experimental data to inform research and development efforts in the ever-evolving landscape of KRAS-targeted cancer therapies.
The discovery of small molecules that can directly and covalently bind to the mutated cysteine residue in KRAS G12C has marked a paradigm shift in treating a subset of cancers previously deemed "undruggable." These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby halting the downstream signaling cascades that drive tumor proliferation and survival. This guide delves into the available data for this compound and contextualizes its performance against more established KRAS G12C inhibitors.
Mechanism of Action: Covalent Inhibition of the KRAS G12C "Switch"
All three inhibitors—this compound, Adagrasib, and Sotorasib—are orally bioavailable small molecules that function as selective, covalent inhibitors of the KRAS G12C mutant protein.[1][2] The KRAS protein is a central node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4] The G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form.[3][4] This results in the constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.
These inhibitors are designed to specifically target the mutant cysteine-12, forming an irreversible covalent bond that locks the KRAS G12C protein in its inactive state.[1][5][6][7] This prevents the exchange of GDP for GTP, thereby shutting down the aberrant downstream signaling.
Preclinical Data: A Comparative Look at Potency and Efficacy
Direct head-to-head preclinical studies comparing this compound with Adagrasib and Sotorasib under identical experimental conditions are not yet publicly available. The following tables summarize the available data from various sources. It is important to note that direct comparison of absolute values (e.g., IC50) across different studies should be interpreted with caution due to potential variations in experimental protocols and conditions.
Biochemical and Cellular Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Inhibitor | Biochemical Assay (IC50) | Cellular Assay (IC50) | Cell Line | Reference |
| This compound (MK-1084) | 1.2 nM (SOS-catalyzed nucleotide exchange) | 9 nM (pERK1/2 inhibition) | NCI-H358 | [3][4] |
| Adagrasib (MRTX849) | Not directly comparable | Reported to have potent cellular activity | Various | [3][8][9] |
| Sotorasib (AMG 510) | Not directly comparable | Reported to have potent cellular activity | Various | [5][7][10] |
Note: The assays used to determine IC50 values for each compound may differ, affecting direct comparability.
In Vivo Antitumor Activity and Pharmacokinetics
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical method to evaluate the in vivo efficacy of anticancer agents.
| Inhibitor | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Pharmacokinetic Parameters | Reference |
| This compound (MK-1084) | MiaPaCa-2 xenograft | 10-30 mg/kg, p.o. daily for 14 days | Demonstrated antitumor efficacy | Plasma Clearance: 22 mL/min/kg; MRT: 1.1 h; Oral Bioavailability: 61% | [3][11] |
| Adagrasib (MRTX849) | Various xenograft models | Not specified | Significant tumor growth inhibition | Not specified in direct comparison | [3][8][9] |
| Sotorasib (AMG 510) | Various xenograft models | Not specified | Significant tumor growth inhibition | Not specified in direct comparison | [5][7][10] |
p.o. = per os (by mouth); MRT = Mean Residence Time
Emerging Clinical Data
While comprehensive head-to-head clinical trial data is still emerging, preliminary findings from early-phase studies provide insights into the clinical activity of these inhibitors.
This compound (MK-1084) is currently in a Phase 1 clinical trial (NCT05067283) as a monotherapy and in combination with other agents for solid tumors.[2][12] Early results presented at the ESMO 2023 Congress demonstrated a manageable safety profile and antitumor activity in patients with KRAS G12C-mutated solid tumors.[13][14]
Adagrasib and Sotorasib have undergone more extensive clinical evaluation, with data from pivotal trials leading to their approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[15][16][17][18] Comparative analyses of their clinical trial data suggest comparable overall efficacy, with some potential differences in specific patient populations and adverse event profiles.[16]
A newer entrant, Divarasib (GDC-6036), has shown promise in preclinical studies, reportedly being 5 to 20 times more potent and up to 50 times more selective than Sotorasib and Adagrasib.[9] Early clinical data for Divarasib has also been encouraging.[7][9][19][20][21][22][23][24]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are generalized methodologies for key experiments used in the preclinical evaluation of KRAS G12C inhibitors.
Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange
This assay measures the ability of an inhibitor to block the interaction between KRAS G12C and the Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS, thereby activating it.
Objective: To determine the IC50 value of the inhibitor in a biochemical setting.
Methodology:
-
Recombinant KRAS G12C protein is incubated with a fluorescently labeled GDP analog.
-
The test inhibitor is added at various concentrations.
-
The reaction is initiated by the addition of SOS1 and an excess of unlabeled GTP.
-
The rate of fluorescently labeled GDP dissociation is monitored over time using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay: pERK1/2 Inhibition (Western Blot)
This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway in cancer cells harboring the KRAS G12C mutation.
Objective: To determine the cellular potency of the inhibitor by measuring the reduction in phosphorylated ERK1/2.
Methodology:
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 2 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the dose-dependent inhibition.
In Vivo Tumor Xenograft Study
This experiment evaluates the antitumor efficacy of the inhibitor in a living organism.
Objective: To assess the ability of the inhibitor to suppress tumor growth in a mouse model.
Methodology:
-
Human cancer cells with the KRAS G12C mutation (e.g., MiaPaCa-2) are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
The test inhibitor is administered orally at one or more dose levels, typically once daily.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Item - Supplementary Figure S4 from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. Discovery of MK-1084: An Orally Bioavailable and Low-Dose KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. roche.com [roche.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A Study of MK-1084 as Monotherapy and in Combination With Pembrolizumab in Participants With KRASG12C Mutant Advanced Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
- 13. amgen.com [amgen.com]
- 14. daiichisankyo.com [daiichisankyo.com]
- 15. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. astrazeneca.com [astrazeneca.com]
- 18. Mirati To Present Updated Clinical Data at ESMO Congress 2023 [prnewswire.com]
- 19. onclive.com [onclive.com]
- 20. onclive.com [onclive.com]
- 21. rrcgvir.com [rrcgvir.com]
- 22. forpatients.roche.com [forpatients.roche.com]
- 23. researchgate.net [researchgate.net]
- 24. vjoncology.com [vjoncology.com]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of KRAS G12C Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the cross-resistance profiles of two prominent KRAS G12C inhibitors, sotorasib (B605408) and adagrasib. By examining experimental data on on-target and off-target resistance mechanisms, this document aims to provide a comprehensive resource for understanding the challenges and opportunities in the development of next-generation KRAS-targeted therapies.
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a targeted therapeutic option for a patient population with historically limited treatments. Sotorasib and adagrasib, the frontrunners in this class, have demonstrated significant clinical activity; however, the emergence of drug resistance poses a substantial hurdle to durable responses. Understanding the nuances of their cross-resistance profiles is critical for optimizing treatment strategies and informing the design of novel inhibitors.
On-Target Resistance: The Landscape of Secondary KRAS Mutations
Acquired resistance to KRAS G12C inhibitors frequently arises from secondary mutations in the KRAS gene itself. These mutations can either prevent the covalent binding of the inhibitor or reactivate the KRAS protein through alternative mechanisms. Notably, the resistance profiles of sotorasib and adagrasib are not identical, with certain secondary mutations conferring differential sensitivity to each inhibitor.
This differential sensitivity presents a potential therapeutic strategy of sequential inhibitor administration. For instance, tumors developing resistance to sotorasib through mutations like G13D, R68M, A59S, or A59T may retain sensitivity to adagrasib.[1][2][3] Conversely, resistance to adagrasib driven by a Q99L mutation might be overcome by switching to sotorasib.[1][2] However, some mutations, such as Y96D and Y96S, appear to confer resistance to both inhibitors, highlighting the need for alternative therapeutic approaches.[1]
Quantitative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of sotorasib and adagrasib in various KRAS G12C mutant cell lines, including those with acquired resistance.
| Inhibitor | Cell Line | Genotype | IC50 (µM) | Reference |
| Sotorasib | NCI-H358 | KRAS G12C | ~0.006 | [4] |
| Sotorasib | MIA PaCa-2 | KRAS G12C | ~0.009 | [4] |
| Sotorasib | NCI-H23 | KRAS G12C | 0.6904 | [4] |
| Sotorasib | SW1573 | KRAS G12C | 9.6 | [5] |
| Adagrasib | SW1573 | KRAS G12C | 4.13 | [5] |
Table 1: IC50 values of sotorasib and adagrasib in parental KRAS G12C mutant cell lines.
| Secondary KRAS Mutation | Sotorasib Resistance | Adagrasib Resistance | Potential for Sequential Therapy |
| G13D | High | Sensitive | Sotorasib → Adagrasib |
| R68M | High | Sensitive | Sotorasib → Adagrasib |
| A59S/T | High | Sensitive | Sotorasib → Adagrasib |
| Q99L | Sensitive | High | Adagrasib → Sotorasib |
| H95D/Q/R | Sensitive | High | Adagrasib → Sotorasib |
| Y96D/S | High | High | No |
Table 2: Differential resistance profiles of secondary KRAS mutations to sotorasib and adagrasib based on preclinical data.[1][2][3]
Off-Target Resistance: Bypassing the KRAS Blockade
Besides on-target mutations, tumors can develop resistance by activating alternative signaling pathways that bypass the need for KRAS G12C signaling. These "bypass tracks" can be activated through various genetic and non-genetic mechanisms.
Common off-target resistance mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations of RTKs such as EGFR, MET, and FGFR can reactivate the MAPK and/or PI3K-AKT pathways downstream of KRAS.
-
Mutations in Downstream Effectors: Activating mutations in genes downstream of KRAS, such as BRAF, MAP2K1 (MEK1), and NRAS, can also lead to pathway reactivation.
-
Histologic Transformation: In some cases, lung adenocarcinomas can transform into squamous cell carcinomas, a different subtype of lung cancer that is less dependent on KRAS signaling.[6]
Visualizing the Pathways and Processes
To better understand the complex interplay of signaling pathways and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. The following are detailed methodologies for key experiments cited in the study of KRAS G12C inhibitor resistance.
Generation of Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to sotorasib or adagrasib for subsequent molecular and functional analysis.
Protocol:
-
Cell Culture: Culture KRAS G12C mutant human cancer cell lines (e.g., NCI-H358, NCI-H23) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Initial Drug Exposure: Treat the cells with sotorasib or adagrasib at a starting concentration equal to the IC50 value for the respective cell line.
-
Dose Escalation: Once the cells resume proliferation at the initial concentration, gradually increase the drug concentration in a stepwise manner. The rate of dose escalation should be tailored to the growth rate of the cells, typically doubling the concentration with each passage once the cells have adapted.
-
Isolation of Resistant Clones: After several months of continuous culture in the presence of a high concentration of the inhibitor (e.g., 1-10 µM), isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expansion and Characterization: Expand the isolated clones and confirm their resistance by performing a cell viability assay to determine the shift in IC50 compared to the parental cell line.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of KRAS G12C inhibitors in parental and resistant cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of sotorasib or adagrasib for 72 hours. Include a vehicle control (DMSO) and a no-cell control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the activity of the KRAS signaling pathway by measuring the phosphorylation levels of downstream effectors like ERK.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Conclusion
The development of KRAS G12C inhibitors represents a significant advancement in the treatment of KRAS-mutant cancers. However, the emergence of resistance remains a critical challenge. A detailed understanding of the cross-resistance profiles of sotorasib and adagrasib, including the specific on-target mutations and off-target bypass pathways that drive resistance, is essential for the rational design of next-generation inhibitors and combination therapies. The differential sensitivity to secondary KRAS mutations offers a clear opportunity for sequential treatment strategies, while the diverse mechanisms of off-target resistance underscore the need for a multi-pronged approach to overcome this clinical challenge. The experimental protocols and visualizations provided in this guide serve as a resource for researchers dedicated to advancing the field of KRAS-targeted cancer therapy.
References
- 1. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Calderasib
For researchers and drug development professionals, the integrity of your work extends to the safe handling and disposal of potent compounds like Calderasib. Adherence to proper disposal protocols is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the disposal of this compound and its associated waste materials.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound, a selective KRAS G12C inhibitor used in cancer research, requires stringent safety measures due to its potential biological activity.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile.
-
Body Protection: A lab coat must be worn at all times.
In the event of accidental exposure, refer to the product's Safety Data Sheet (SDS) for specific first-aid measures.
**Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[1][2][3] Never dispose of this compound or its containers in the regular trash or down the drain.[4][5]
1. Waste Segregation: Proper segregation of waste streams is critical to ensure safe and compliant disposal.
-
Solid Waste: Collect all non-sharp, solid materials that have come into contact with this compound in a designated, clearly labeled hazardous waste container. This includes:
-
Contaminated gloves, bench paper, and pipette tips.
-
Vials containing residual solid this compound.
-
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3] Do not mix with other waste streams unless compatibility has been verified.[4]
-
Sharps Waste: Needles, syringes, scalpels, and contaminated broken glass must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.[4][5]
2. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Include the date when the first waste was added to the container.
3. Storage of Waste: Store hazardous waste in a designated and secure area, away from general laboratory traffic. The storage area should have secondary containment to mitigate potential spills. Consult your institution's Environmental Health and Safety (EHS) office for specific storage time limits.
4. Empty Container Disposal: Empty containers that held this compound must also be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent.[4]
-
Collect the rinsate (the solvent from rinsing) and dispose of it as hazardous liquid waste.[4]
-
After triple-rinsing, deface or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste, as per your institution's guidelines.[4]
5. Spill Management: In the event of a spill, immediate containment and decontamination are necessary.
-
For solid spills, carefully cover the material with damp absorbent paper to avoid raising dust.[4]
-
For liquid spills, use an absorbent material like Chemizorb® to collect the spill.
-
Collect all cleanup materials and place them into the designated solid hazardous waste container.[4]
-
Decontaminate the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
6. Final Disposal: Once a waste container is full, or the designated storage time has been reached, arrange for pickup and disposal through your institution's EHS office. The standard final disposal method for cytotoxic waste, including this compound, is high-temperature incineration to ensure complete destruction.[4]
Storage Conditions for this compound Stock
Proper storage is crucial for maintaining the stability and integrity of this compound.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
| In solvent | -20°C | 1 month |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Guide for Calderasib (MK-1084)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Calderasib (MK-1084), a selective KRAS G12C inhibitor. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent compound in a laboratory setting.
Hazard Identification and General Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is classified as a potent, orally bioavailable KRAS G12C covalent inhibitor.[1] As with other potent small molecule inhibitors, this compound should be handled with care to avoid exposure. The safety profile of this compound has been evaluated in clinical trials, and like many antineoplastic agents, it can cause adverse events.[2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following PPE is recommended for handling this compound in solid and solution forms. This guidance is based on general best practices for handling potent research compounds and hazardous drugs.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times when handling this compound. |
| Hand Protection | Nitrile Gloves | Double gloving is recommended, especially when handling stock solutions. |
| Body Protection | Laboratory Coat | An impervious or chemically resistant lab coat should be worn. |
| Respiratory Protection | N95 Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet. |
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₃₂H₃₁ClF₂N₆O₄ |
| Molecular Weight | 637.08 g/mol [4] |
| CAS Number | 2641216-67-1[4] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol (25 mg/mL). Insoluble in water.[4] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years[4] | Store in a dry, dark place. |
| Stock Solution | -80°C | 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen.[5] |
| Stock Solution | -20°C | 1 month[4][5] | Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen.[5] |
Experimental Protocols: Preparation of Stock Solutions
This section provides a general methodology for the preparation of this compound stock solutions for in vitro experiments based on its known solubility.
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent.
Materials:
-
This compound (MK-1084) solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-handling:
-
Don all required PPE as outlined in the table above.
-
Perform all weighing and solution preparation steps within a certified chemical fume hood or a Class II Biosafety Cabinet.
-
-
Weighing:
-
Tare a sterile conical-bottom tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Record the exact weight.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Cap the tube tightly.
-
-
Dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as specified in the storage table.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
This compound Mechanism of Action: KRAS G12C Inhibition
This compound is a selective inhibitor of the KRAS G12C mutant protein. The following diagram illustrates its role in the KRAS signaling pathway.
Caption: this compound inhibits the active form of the KRAS G12C mutant protein.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
